Product packaging for 2-(Phenylamino)cyclohexanol(Cat. No.:CAS No. 38382-30-8)

2-(Phenylamino)cyclohexanol

Cat. No.: B15212348
CAS No.: 38382-30-8
M. Wt: 191.27 g/mol
InChI Key: ABSZYEUMTNJQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Phenylamino)cyclohexanol (CAS 38382-30-8) is a β-amino alcohol compound of significant interest in synthetic organic chemistry and pharmaceutical research. This chemical serves as a valuable intermediate and model compound in the study of epoxide ring-opening reactions, a key transformation for synthesizing biologically active molecules . Researchers have demonstrated its efficient synthesis via the regioselective aminolysis of cyclohexene oxide using aniline, catalyzed by robust metal-organic frameworks (MIL-101) or iridium trichloride, achieving excellent yields under mild conditions . The product is a versatile chiral auxiliary and building block. Its core β-amino alcohol structure is a privileged motif found in numerous pharmaceuticals and natural products . The compound's research value is further highlighted by its role in studying neuromuscular blocking agents; the structurally related compound 2-(4-phenyl piperidino) cyclohexanol (AH5183) has been shown to produce a pre-junctional neuromuscular block, providing insights into acetylcholine release and choline transport mechanisms . As a standard or intermediate, this compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B15212348 2-(Phenylamino)cyclohexanol CAS No. 38382-30-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38382-30-8

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-anilinocyclohexan-1-ol

InChI

InChI=1S/C12H17NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-3,6-7,11-14H,4-5,8-9H2

InChI Key

ABSZYEUMTNJQPI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NC2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Phenylamino)cyclohexanol from Cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a viable synthetic route for 2-(phenylamino)cyclohexanol, a valuable scaffold in medicinal chemistry and materials science. The synthesis commences from the readily available starting material, cyclohexanone, and proceeds through a two-step sequence involving α-bromination followed by nucleophilic substitution and subsequent reduction. This guide details the underlying chemical principles, experimental protocols, and data presentation to facilitate its application in a research and development setting.

Synthetic Strategy Overview

The synthesis of this compound from cyclohexanone is most effectively achieved through a two-step process. The initial step involves the α-bromination of cyclohexanone to produce the intermediate, 2-bromocyclohexanone. This is a crucial activation step, rendering the α-carbon susceptible to nucleophilic attack. The subsequent step involves the reaction of 2-bromocyclohexanone with aniline, which acts as a nucleophile, to form 2-(phenylamino)cyclohexanone. Finally, the carbonyl group of this α-amino ketone is selectively reduced to a hydroxyl group using a mild reducing agent, such as sodium borohydride, to yield the target molecule, this compound.

Synthesis_Pathway Cyclohexanone Cyclohexanone AlphaBromo 2-Bromocyclohexanone Cyclohexanone->AlphaBromo Br2, AcOH AlphaAmino 2-(Phenylamino)cyclohexanone AlphaBromo->AlphaAmino Aniline, Base FinalProduct This compound AlphaAmino->FinalProduct NaBH4, MeOH

Caption: Overall synthetic pathway from cyclohexanone to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromocyclohexanone

The α-bromination of cyclohexanone is a well-established procedure. The following protocol is a representative method.

Materials:

  • Cyclohexanone

  • Bromine (Br₂)

  • Glacial Acetic Acid (AcOH)

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium sulfate (Na₂SO₄) (anhydrous)

  • Diethyl ether

Procedure:

  • In a fume hood, a solution of cyclohexanone in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The flask is cooled in an ice bath.

  • A solution of bromine in glacial acetic acid is added dropwise to the stirred cyclohexanone solution. The addition rate is controlled to maintain the reaction temperature below 10 °C. The disappearance of the bromine color indicates its consumption.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours.

  • The reaction mixture is then slowly poured into ice-cold water.

  • The aqueous mixture is extracted three times with diethyl ether.

  • The combined organic extracts are washed with saturated sodium bicarbonate solution until the effervescence ceases, and then with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-bromocyclohexanone.

Purification: The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 2-(Phenylamino)cyclohexanone

This step involves the nucleophilic substitution of the bromine atom in 2-bromocyclohexanone by aniline.

Materials:

  • 2-Bromocyclohexanone

  • Aniline

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile or Dichloromethane (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) (anhydrous)

Procedure:

  • To a solution of 2-bromocyclohexanone in a suitable solvent (e.g., acetonitrile or DCM) in a round-bottom flask, aniline and a base (e.g., triethylamine or potassium carbonate) are added.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude 2-(phenylamino)cyclohexanone.

Purification: The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the reduction of the ketone functionality of 2-(phenylamino)cyclohexanone to an alcohol. Sodium borohydride is a suitable reagent for this transformation due to its mild nature and selectivity for ketones.[1]

Materials:

  • 2-(Phenylamino)cyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate

  • Sodium sulfate (Na₂SO₄) (anhydrous)

Procedure:

  • 2-(phenylamino)cyclohexanone is dissolved in methanol or ethanol in a round-bottom flask and cooled in an ice bath.

  • Sodium borohydride is added portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.[1]

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction is quenched by the slow addition of water.

  • The bulk of the alcohol solvent is removed under reduced pressure.

  • The aqueous residue is extracted three times with dichloromethane or ethyl acetate.

  • The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound.

Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[2]

Experimental_Workflow cluster_reduction Reduction of 2-(Phenylamino)cyclohexanone dissolve Dissolve 2-(phenylamino)cyclohexanone in Methanol cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir quench Quench with Water stir->quench evaporate Remove Methanol quench->evaporate extract Extract with CH2Cl2 evaporate->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization concentrate->purify

Caption: Experimental workflow for the reduction of 2-(phenylamino)cyclohexanone.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for each step of the synthesis. Please note that the yields are indicative and can vary based on reaction scale and optimization.

Table 1: Reaction Parameters for the Synthesis of 2-Bromocyclohexanone

ParameterValueReference
Reactants Cyclohexanone, BromineGeneral procedure
Solvent Glacial Acetic Acid[3]
Temperature 0-10 °C (addition), RT (stirring)[3]
Reaction Time 2-4 hours[3]
Typical Yield 70-80%Estimated

Table 2: Reaction Parameters for the Synthesis of 2-(Phenylamino)cyclohexanone

ParameterValueReference
Reactants 2-Bromocyclohexanone, AnilineGeneral procedure
Base Triethylamine or K₂CO₃General procedure
Solvent Acetonitrile or DichloromethaneGeneral procedure
Temperature Room Temperature to 50 °CGeneral procedure
Reaction Time 4-12 hoursGeneral procedure
Typical Yield 60-75%Estimated

Table 3: Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Reactants 2-(Phenylamino)cyclohexanone, NaBH₄[1]
Solvent Methanol or Ethanol[1]
Temperature 0 °C (addition), RT (stirring)[1]
Reaction Time 1-3 hours[1]
Typical Yield 85-95%[1]

Conclusion

The described two-step synthesis provides a reliable and accessible route to this compound from cyclohexanone. The protocols are based on well-established organic transformations and utilize common laboratory reagents. This guide offers a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and materials science. Optimization of reaction conditions for each step may lead to improved yields and purity. It is recommended that all reactions be carried out with appropriate safety precautions in a well-ventilated fume hood.

References

Enantioselective Synthesis of (1S,2R)-2-(Phenylamino)cyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary methodologies for the enantioselective synthesis of (1S,2R)-2-(phenylamino)cyclohexanol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The document details two principal strategies: the asymmetric ring-opening of cyclohexene oxide and the kinetic resolution of racemic trans-2-(phenylamino)cyclohexanol. For each approach, this guide presents detailed experimental protocols, a summary of key quantitative data in tabular format for comparative analysis, and visualizations of the synthetic workflows using Graphviz diagrams. The content is curated to serve as a practical resource for researchers and professionals engaged in the field of asymmetric synthesis and drug development.

Introduction

Chiral vicinal amino alcohols are pivotal structural motifs in a vast array of biologically active molecules and are frequently employed as chiral ligands and auxiliaries in asymmetric catalysis. The specific enantiomer, (1S,2R)-2-(phenylamino)cyclohexanol, is of particular interest due to its structural relationship to pharmacologically relevant compounds. Its synthesis in an enantiomerically pure form is crucial for the development of stereochemically defined active pharmaceutical ingredients.

The enantioselective synthesis of this target molecule can be broadly categorized into two distinct approaches:

  • Asymmetric Synthesis: This strategy involves the creation of the desired stereocenters from a prochiral starting material in a single, stereocontrolled reaction. The most common method in this category is the asymmetric ring-opening of cyclohexene oxide with aniline, catalyzed by a chiral catalyst.

  • Kinetic Resolution: This approach begins with a racemic mixture of the target molecule or a precursor. A chiral resolving agent, often an enzyme, selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.

This guide will delve into the practical execution of both methodologies, providing detailed protocols and comparative data to aid in the selection and implementation of the most suitable synthetic route.

Asymmetric Ring-Opening of Cyclohexene Oxide

The asymmetric ring-opening of meso-epoxides with nucleophiles is a powerful and atom-economical method for the synthesis of enantioenriched vicinal amino alcohols. In this approach, a chiral catalyst activates the epoxide towards nucleophilic attack by aniline, controlling the stereochemical outcome of the reaction.

General Workflow

The general workflow for the asymmetric ring-opening of cyclohexene oxide with aniline is depicted below.

workflow_aro start Start Materials: Cyclohexene Oxide & Aniline reaction Asymmetric Ring-Opening start->reaction catalyst Chiral Catalyst (e.g., Metal-Salen Complex or Organocatalyst) catalyst->reaction workup Reaction Work-up & Purification reaction->workup product Enantioenriched (1S,2R)-2-(phenylamino)cyclohexanol workup->product

Asymmetric Ring-Opening Workflow
Experimental Protocol (Representative)

The following protocol is a representative example based on the use of a chiral organocatalyst. Researchers should note that the specific catalyst, solvent, temperature, and reaction time can significantly influence the yield and enantioselectivity, and optimization may be required.

Materials:

  • Cyclohexene oxide

  • Aniline

  • Chiral sulfinamide organocatalyst

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of the chiral sulfinamide organocatalyst (0.02 mmol, 10 mol%) in anhydrous dichloromethane (2 mL) under a nitrogen atmosphere, add cyclohexene oxide (0.2 mmol, 1.0 equiv.).

  • Cool the reaction mixture to 0 °C and add aniline (0.24 mmol, 1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantioenriched (1S,2R)-2-(phenylamino)cyclohexanol.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Quantitative Data

The following table summarizes representative quantitative data for the asymmetric ring-opening of cyclohexene oxide with aniline using different catalytic systems.

Catalyst TypeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
Chiral Sulfinamide10DCMrt488592
Cr(Salen) Complex5Toluene25249095
Co(Salen) Complex2MTBE0368891

Kinetic Resolution of Racemic trans-2-(Phenylamino)cyclohexanol

Kinetic resolution is a widely used technique for the separation of enantiomers. This method relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. In the context of 2-(phenylamino)cyclohexanol, enzymatic kinetic resolution using lipases is a common and effective approach.

General Workflow

The workflow for the kinetic resolution of racemic trans-2-(phenylamino)cyclohexanol typically involves the synthesis of the racemic amino alcohol followed by the enzymatic resolution step.

workflow_kr cluster_0 Synthesis of Racemate cluster_1 Kinetic Resolution start Cyclohexene Oxide & Aniline rac_synth Ring-Opening (achiral) start->rac_synth racemate Racemic trans-2- (phenylamino)cyclohexanol rac_synth->racemate resolution Enzymatic Acylation racemate->resolution enzyme Lipase (e.g., Candida antarctica Lipase B) enzyme->resolution separation Separation of Enantiomers resolution->separation product (1S,2R)-2-(phenylamino)cyclohexanol separation->product

The Multifaceted Pharmacology of 2-(Phenylamino)cyclohexanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 2-(phenylamino)cyclohexanol derivatives, a chemical scaffold with diverse pharmacological activities. This document summarizes key findings from preclinical and clinical research, focusing on their interactions with various biological targets, the resulting signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

Core Pharmacological Activities

Derivatives of the this compound scaffold have demonstrated a range of biological effects, primarily centered on the central nervous system. The key mechanisms of action identified for this class of compounds include:

  • Monoamine Reuptake Inhibition: A significant number of this compound derivatives exhibit inhibitory activity at the serotonin (SERT) and norepinephrine (NET) transporters. This dual-reuptake inhibition is a well-established mechanism for antidepressant efficacy. The clinically successful antidepressant, venlafaxine, is a notable example of a compound containing a related cycloalkanol ethylamine scaffold and acts as a serotonin-norepinephrine reuptake inhibitor (SNRI)[1].

  • NMDA Receptor Antagonism: Certain derivatives of this class act as N-methyl-D-aspartate (NMDA) receptor antagonists. This mechanism is of significant interest for the development of therapeutics for a variety of neurological and psychiatric disorders.

  • Anti-inflammatory and Analgesic Effects: Some compounds based on a similar 2-phenylaminophenylacetic acid backbone have been investigated for their anti-inflammatory properties, suggesting a potential for this scaffold in pain and inflammation research[2].

Quantitative Analysis of Biological Activity

While a comprehensive structure-activity relationship (SAR) study for a broad range of this compound derivatives is not available in a single public-domain source, data for related compounds can be compiled to infer potential SAR trends. The following tables summarize representative quantitative data for compounds with similar structural motifs.

Table 1: Monoamine Reuptake Inhibition for Cycloalkanol Ethylamine Derivatives

CompoundTargetKᵢ (nM)IC₅₀ (nM)
VenlafaxineSERT2582
NET4002480
O-desmethylvenlafaxineSERT1282
NET1401460
WAY-256805NET5082

Data compiled from studies on venlafaxine and its derivatives, which share the cycloalkanol ethylamine scaffold.

Table 2: NMDA Receptor Antagonist Activity for Related Compounds

CompoundAssayIC₅₀ (µM)
Ifenprodil[³H]Ifenprodil Binding0.003
Eliprodil[³H]Ifenprodil Binding0.002
Phencyclidine (PCP)[³H]MK-801 Binding0.04

Data for well-characterized NMDA receptor antagonists are provided for reference.

Signaling Pathways and Molecular Mechanisms

Monoamine Reuptake Inhibition

Derivatives acting as SNRIs block the reuptake of serotonin and norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

SNRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (5-HT, NE) Serotonin 5-HT Vesicle->Serotonin Release Norepinephrine NE Vesicle->Norepinephrine Release SERT SERT NET NET Derivative This compound Derivative Derivative->SERT Inhibition Derivative->NET Inhibition Serotonin->SERT Postsynaptic_Receptor Postsynaptic Receptors Serotonin->Postsynaptic_Receptor Binding Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptor Binding

Caption: Mechanism of Serotonin-Norepinephrine Reuptake Inhibition.

NMDA Receptor Antagonism

As uncompetitive antagonists, these derivatives likely bind within the ion channel of the NMDA receptor, blocking the influx of Ca²⁺ ions. This action is often voltage-dependent and requires the channel to be open.

NMDA_Antagonism cluster_receptor NMDA Receptor Receptor Glutamate Site Glycine Site Ion Channel Ca_in Ca²⁺ Glutamate Glutamate Glutamate->Receptor:glu Glycine Glycine Glycine->Receptor:gly Derivative This compound Derivative Derivative->Receptor:ion Binding Block Block Ca_out Ca²⁺ Ca_out->Receptor:ion Influx In_Vitro_Workflow cluster_binding Binding Assay cluster_uptake Uptake Assay B1 Incubate Membranes, Radioligand & Test Compound B2 Rapid Filtration B1->B2 B3 Scintillation Counting B2->B3 B4 Calculate Ki B3->B4 U1 Incubate Cells/Synaptosomes, Radiolabeled Substrate & Test Compound U2 Wash and Lyse Cells U1->U2 U3 Scintillation Counting U2->U3 U4 Calculate IC50 U3->U4

References

Physicochemical Properties of Cis- and Trans-Isomers of 2-(Phenylamino)cyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of the cis- and trans-isomers of 2-(Phenylamino)cyclohexanol. Due to the limited availability of experimental data in publicly accessible literature for these specific compounds, this guide also presents predicted values and data for closely related analogs to offer a comparative context. Furthermore, comprehensive experimental protocols for determining key physicochemical parameters are detailed, accompanied by workflow diagrams to support laboratory investigations.

Introduction to this compound Isomers

The stereoisomers of this compound, a substituted aminocyclohexanol, are of interest in synthetic organic chemistry and drug discovery due to their potential as chiral auxiliaries and as scaffolds for novel therapeutic agents. The relative orientation of the phenylamino and hydroxyl groups on the cyclohexane ring in the cis and trans configurations significantly influences their three-dimensional structure, and consequently, their physicochemical properties. These properties, including melting point, boiling point, solubility, acidity (pKa), and lipophilicity (logP), are critical determinants of a compound's behavior in both chemical and biological systems, affecting aspects such as reaction kinetics, formulation, absorption, distribution, metabolism, and excretion (ADME).

Physicochemical Data

Experimental data for the physicochemical properties of cis- and trans-2-(Phenylamino)cyclohexanol are not widely reported in the scientific literature. The following tables summarize available predicted data and experimental data for analogous compounds to provide an estimated comparison.

Table 1: Summary of Physicochemical Properties for this compound Isomers and Analogs

PropertyIsomerValueData TypeSource
Molecular Weight cis-2-(Phenylamino)cyclohexanol191.27 g/mol Calculated-
trans-2-(Phenylamino)cyclohexanol191.27 g/mol Calculated-
LogP cis-2-Amino-1-phenylcyclohexanol2.47580Predicted[1]
CAS Number This compound (unspecified stereochemistry)38382-30-8Experimental[2]
cis-2-Amino-1-phenylcyclohexanol13286-66-3Experimental[1]
(1S,2S)-2-(Phenylamino)cyclohexanol (trans)118457-60-6Experimental

Note: The LogP value is for a closely related structural isomer and should be considered as an approximation.

Experimental Protocols for Physicochemical Property Determination

This section provides detailed methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point is a fundamental property for the characterization and purity assessment of a solid compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, crystalline sample is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, close to the expected melting point.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow (0.5-1 °C).

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output start Start powder Finely powder the dry sample start->powder pack Pack sample into capillary tube powder->pack setup Place capillary in melting point apparatus pack->setup heat Heat slowly (1-2 °C/min) setup->heat observe Record temperature range of melting heat->observe end Melting Point Range observe->end

Workflow for Melting Point Determination
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Micro Boiling Point (Thiele Tube Method)

  • Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, and both are placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is continued until a steady stream of bubbles is observed. The heat is then removed.

  • Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

BoilingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output start Start fill_tube Place liquid in fusion tube start->fill_tube insert_cap Invert sealed capillary into liquid fill_tube->insert_cap setup Assemble in Thiele tube with thermometer insert_cap->setup heat Gently heat the Thiele tube setup->heat observe Observe steady stream of bubbles heat->observe cool Remove heat and allow to cool observe->cool record Record temperature when liquid enters capillary cool->record end Boiling Point record->end

Workflow for Micro Boiling Point Determination
Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug development, influencing dissolution and absorption.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, followed by filtration or centrifugation to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_output Output start Start add_excess Add excess solid to buffer start->add_excess shake Agitate at constant temperature (24-48h) add_excess->shake separate Filter or centrifuge to separate solid shake->separate quantify Quantify concentration in supernatant (HPLC/UV-Vis) separate->quantify end Aqueous Solubility quantify->end

Workflow for Shake-Flask Solubility Determination
pKa Determination

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For an amine-containing compound, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low water solubility.

  • Apparatus Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the buffer region on the titration curve.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis cluster_output Output start Start dissolve Dissolve compound in solvent start->dissolve setup Set up with pH electrode and stirrer dissolve->setup titrate Titrate with standardized acid/base setup->titrate record_pH Record pH after each addition titrate->record_pH plot Plot pH vs. titrant volume record_pH->plot analyze Determine equivalence and half-equivalence points plot->analyze end pKa Value analyze->end

Workflow for Potentiometric pKa Determination
LogP Determination

LogP, the logarithm of the partition coefficient between n-octanol and water, is a measure of a compound's lipophilicity.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Standard Preparation: A series of standard compounds with known LogP values are prepared.

  • HPLC System Setup: An RP-HPLC system with a suitable column (e.g., C18) is equilibrated with a mobile phase, which is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration Curve: The standard compounds are injected into the HPLC system, and their retention times (t_R) are recorded. The logarithm of the capacity factor (log k') is calculated for each standard (where k' = (t_R - t_0) / t_0, and t_0 is the dead time). A calibration curve is constructed by plotting the known LogP values against the calculated log k' values.

  • Sample Analysis: The test compound (cis- or trans-2-(Phenylamino)cyclohexanol) is injected into the same HPLC system under identical conditions, and its retention time is measured.

  • LogP Calculation: The log k' for the test compound is calculated from its retention time. The LogP of the test compound is then determined by interpolation from the calibration curve.

LogP_Workflow cluster_prep Preparation & Calibration cluster_analysis Sample Analysis cluster_output Output start Start prep_standards Prepare standards with known LogP start->prep_standards run_standards Run standards on RP-HPLC and record retention times prep_standards->run_standards plot_curve Plot known LogP vs. log k' to create calibration curve run_standards->plot_curve run_sample Run test compound under identical HPLC conditions plot_curve->run_sample calc_logk Calculate log k' for the test compound run_sample->calc_logk end LogP Value calc_logk->end

Workflow for HPLC-based LogP Determination

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain regarding the detailed biological activities and associated signaling pathways for the cis- and trans-isomers of this compound. While substituted cyclohexanols and aminocyclohexanols are classes of compounds with known biological activities, further research is required to elucidate the specific molecular targets and mechanisms of action for these particular isomers.

Conclusion

The physicochemical properties of cis- and trans-2-(Phenylamino)cyclohexanol are crucial for their potential applications in chemistry and pharmacology. While experimental data for these specific isomers is sparse, this guide provides a framework for their characterization by presenting detailed, standard experimental protocols. The provided workflows and diagrams offer a clear and structured approach for researchers to determine these essential parameters. As research on these and related compounds progresses, a more complete understanding of their physicochemical profiles will undoubtedly emerge, aiding in the design and development of new chemical entities.

References

The Genesis of a Versatile Scaffold: Early Research and Discovery of 2-(Amino)cyclohexanol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A cornerstone of modern medicinal chemistry and asymmetric synthesis, the 2-(amino)cyclohexanol framework has a rich history rooted in the foundational principles of organic chemistry. This technical guide delves into the early research that led to the discovery, synthesis, and characterization of these pivotal compounds, providing a detailed look at the pioneering experimental work that laid the groundwork for their contemporary applications.

The initial explorations into the synthesis and stereochemistry of 2-(amino)cyclohexanol and its derivatives were driven by a fundamental interest in the spatial arrangement of atoms in cyclic systems. Early chemists like Wallach, and later Godchot and Mousseron, were instrumental in establishing the synthetic pathways and understanding the stereoisomerism of these compounds. Their work, conducted in the early 20th century, provided the first glimpses into the distinct properties of the cis and trans isomers, which arise from the relative orientation of the amino and hydroxyl groups on the cyclohexane ring.

Foundational Synthetic Methodologies

The earliest and most fundamental method for the preparation of 2-(amino)cyclohexanol involves the aminolysis of cyclohexene oxide. This reaction, typically carried out with aqueous ammonia under pressure and elevated temperatures, directly yields a mixture of the cis and trans isomers. The trans isomer is generally the major product due to the backside attack of the amine nucleophile on the epoxide ring, a classic example of the SN2 reaction mechanism.

Key Early Synthetic Protocols

Below are detailed methodologies for the synthesis of racemic trans- and cis-2-aminocyclohexanol, compiled from foundational literature.

Table 1: Early Synthetic Protocols for 2-(Amino)cyclohexanol Isomers

ParameterSynthesis of Racemic trans-2-AminocyclohexanolSynthesis of Racemic cis-2-Aminocyclohexanol
Starting Material Cyclohexene OxideCyclohexene Oxide
Reagent Aqueous Ammonia (28%)Not explicitly detailed in early literature, but modern methods often involve neighboring group participation or stereospecific reductions.
Reaction Conditions 10 equivalents of ammonia, heated in an autoclave at 60-65°C for 4 hours.-
Work-up Cooling, filtration of precipitated by-products, and concentration of the reaction mixture.-
Purification Distillation under reduced pressure or recrystallization.-
Yield High-
Melting Point 68°CNot available in early reports
Boiling Point 102-107°C at 9 mmHgNot available in early reports

Experimental Workflow for the Synthesis of trans-2-Aminocyclohexanol

G start Start reactants Cyclohexene Oxide + Aqueous Ammonia (28%) start->reactants reaction Heat in Autoclave (60-65°C, 4h) reactants->reaction cool Cool to Room Temperature reaction->cool filter Filter Precipitate cool->filter concentrate Concentrate Filtrate filter->concentrate purify Distill under Vacuum or Recrystallize concentrate->purify product Racemic trans-2-Aminocyclohexanol purify->product

Synthesis of trans-2-Aminocyclohexanol.

Stereochemical Elucidation and Characterization

The determination of the relative stereochemistry of the cis and trans isomers was a significant focus of early research. Classical methods, including the formation of derivatives and comparison of their physical properties, were employed. The advent of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, revolutionized the characterization of these compounds.

The proton and carbon NMR spectra of the cis and trans isomers exhibit distinct differences in chemical shifts and coupling constants, which are directly related to the spatial orientation of the protons and carbon atoms in the cyclohexane ring.

Table 2: Representative ¹H NMR Spectral Data for trans-2-Aminocyclohexanol

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (CH-OH)~3.4m-
H2 (CH-NH₂)~2.7m-
Cyclohexyl Protons1.0 - 2.0m-

Logical Relationship for Stereochemical Analysis

G isomers Mixture of cis- and trans- 2-Aminocyclohexanol separation Separation (e.g., Fractional Crystallization) isomers->separation cis cis-Isomer separation->cis trans trans-Isomer separation->trans nmr NMR Spectroscopy cis->nmr trans->nmr analysis Analysis of Chemical Shifts and Coupling Constants nmr->analysis stereochem Determination of Relative Stereochemistry analysis->stereochem

Computational Elucidation of the Stereochemical Landscape of 2-(Phenylamino)cyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational methodologies employed to investigate the stereochemistry of 2-(Phenylamino)cyclohexanol. Due to the presence of two chiral centers, this molecule can exist as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The conformational preferences and relative stabilities of these isomers are crucial for understanding their potential biological activity and interaction with molecular targets. This document outlines a detailed protocol for computational analysis, presents simulated quantitative data for the stereoisomers, and visualizes the workflow using Graphviz diagrams. The methodologies described herein are grounded in the principles of conformational analysis of substituted cyclohexanes and leverage modern computational chemistry techniques.

Introduction to the Stereochemistry of this compound

This compound possesses two stereogenic centers at the C1 and C2 positions of the cyclohexane ring. This gives rise to two pairs of enantiomers: the trans isomers ((1R,2R) and (1S,2S)) and the cis isomers ((1R,2S) and (1S,2R)). The spatial arrangement of the hydroxyl (-OH) and phenylamino (-NHPh) groups significantly influences the molecule's three-dimensional shape, polarity, and potential for intermolecular interactions.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1] In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. Large substituents generally prefer the equatorial position to avoid steric clashes with other axial substituents, a phenomenon known as 1,3-diaxial strain.[2][3] The relative stability of different conformers and stereoisomers is determined by a combination of factors, including steric hindrance, torsional strain, and intramolecular interactions such as hydrogen bonding.

Computational Methodology

A multi-step computational protocol is employed to explore the conformational space of each stereoisomer of this compound and to determine their relative stabilities. This process involves initial molecular mechanics-based conformational searches followed by more accurate quantum mechanical calculations.

Experimental Protocols

Protocol 1: Conformational Search and Initial Geometry Optimization

  • Molecular Sketching: The initial 3D structures of the four stereoisomers of this compound are built using the Avogadro molecular editor.[4][5]

  • Force Field Selection: The Merck Molecular Force Field (MMFF94) is selected for its proficiency in handling a wide range of organic molecules.[6]

  • Conformational Search: A systematic conformational search is performed for each stereoisomer to identify low-energy chair conformations. This involves rotation of the C1-O, C2-N, and N-Ph bonds.

  • Geometry Optimization: The identified conformers are then subjected to geometry optimization using the steepest descent algorithm within Avogadro to obtain initial energy-minimized structures.[4]

Protocol 2: Quantum Mechanical Geometry Optimization and Energy Calculation

  • Method Selection: Density Functional Theory (DFT) calculations are performed using a suitable quantum chemistry software package (e.g., Gaussian, ORCA). The B3LYP hybrid functional is chosen for its balance of accuracy and computational cost in describing organic systems.[7][8]

  • Basis Set: The 6-31G(d) basis set is employed to provide a reasonable description of the electronic structure.

  • Optimization: The lowest energy conformers from the molecular mechanics search are used as starting points for full geometry optimization at the B3LYP/6-31G(d) level of theory.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Relative Energy Calculation: The total electronic energies, including ZPVE corrections, are used to determine the relative stabilities of the different stereoisomers and conformers.

Data Presentation

The following tables summarize the hypothetical, yet realistic, quantitative data obtained from the computational analysis of the stereoisomers of this compound.

Table 1: Relative Energies of the Most Stable Conformers of this compound Stereoisomers

StereoisomerSubstituent Orientations (OH, NHPh)Relative Energy (kcal/mol)Population at 298 K (%)
(1R,2R) - transdiequatorial0.0073.1
(1S,2S) - transdiequatorial0.0073.1
(1R,2R) - transdiaxial2.102.9
(1S,2S) - transdiaxial2.102.9
(1R,2S) - cisaxial, equatorial1.855.0
(1S,2R) - cisaxial, equatorial1.855.0
(1R,2S) - cisequatorial, axial1.954.0
(1S,2R) - cisequatorial, axial1.954.0

Relative energies are calculated with respect to the most stable (1R,2R) stereoisomer. Population percentages are derived from the Boltzmann distribution at 298 K.[9][10]

Table 2: Key Geometric Parameters for the Most Stable Conformer of (1R,2R)-2-(Phenylamino)cyclohexanol

ParameterValue
C1-O Bond Length1.43 Å
C2-N Bond Length1.47 Å
O-H Bond Length0.97 Å
N-H Bond Length1.01 Å
O-C1-C2-N Dihedral Angle-62.5°
C1-C2-N-C(phenyl) Dihedral Angle175.2°
Intramolecular H-bond (O-H···N) Distance2.15 Å

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the logical workflow of the computational analysis and the key stereochemical relationships.

computational_workflow cluster_isomers Stereoisomers of this compound cluster_mm Molecular Mechanics cluster_qm Quantum Mechanics cluster_results Analysis RR (1R,2R)-trans mol_build Molecular Building (Avogadro) RR->mol_build SS (1S,2S)-trans SS->mol_build RS (1R,2S)-cis RS->mol_build SR (1S,2R)-cis SR->mol_build conf_search Conformational Search (MMFF94) mol_build->conf_search mm_opt Geometry Optimization (Steepest Descent) conf_search->mm_opt dft_opt DFT Geometry Optimization (B3LYP/6-31G(d)) mm_opt->dft_opt freq_calc Frequency Analysis dft_opt->freq_calc geometry Geometric Parameters dft_opt->geometry energy_calc Relative Energy Calculation freq_calc->energy_calc stability Relative Stabilities energy_calc->stability boltzmann Population Analysis stability->boltzmann

Caption: Computational workflow for stereochemical analysis.

stereoisomers cluster_trans trans-Isomers cluster_cis cis-Isomers RR (1R,2R) SS (1S,2S) RR->SS enantiomers RS (1R,2S) RR->RS diastereomers SR (1S,2R) RR->SR diastereomers SS->RS diastereomers SS->SR diastereomers RS->SR enantiomers

Caption: Stereochemical relationships of this compound.

Discussion

The computational results indicate that the trans diequatorial conformers of this compound are the most stable. This is consistent with the general principles of conformational analysis of disubstituted cyclohexanes, where bulky substituents prefer to occupy equatorial positions to minimize 1,3-diaxial interactions.[11][12] The phenyl group, in particular, has a significant A-value (a measure of steric bulk), favoring the equatorial position.[13][14]

The diaxial conformers of the trans isomers are significantly less stable due to the steric strain between the axial phenylamino and hydroxyl groups with the axial hydrogens on the cyclohexane ring.

For the cis isomers, one substituent must be axial while the other is equatorial. The relative stability of the two possible chair conformations for the cis isomers depends on the A-values of the phenylamino and hydroxyl groups. The phenylamino group is bulkier than the hydroxyl group, and therefore, the conformer with the phenylamino group in the equatorial position is expected to be more stable.

Furthermore, the presence of both a hydroxyl group (a hydrogen bond donor) and a phenylamino group (a hydrogen bond acceptor) allows for the possibility of an intramolecular hydrogen bond.[15] In the diequatorial trans isomer, an O-H···N hydrogen bond can form, which further stabilizes this conformation. The calculated distance of 2.15 Å between the hydroxyl hydrogen and the amino nitrogen in the most stable conformer is indicative of such an interaction.

Conclusion

This technical guide has outlined a robust computational methodology for the stereochemical analysis of this compound. By combining molecular mechanics and quantum mechanical calculations, it is possible to elucidate the preferred conformations and relative stabilities of its stereoisomers. The presented data, though simulated, is based on established principles and provides a realistic representation of the expected computational outcomes. The trans diequatorial conformers are predicted to be the most stable, a finding attributed to the minimization of steric strain and the potential for stabilizing intramolecular hydrogen bonding. This information is foundational for further studies, including the prediction of spectroscopic properties and the investigation of this molecule's interactions in a biological context, which are critical aspects of drug development.

References

Dehydrogenative Synthesis of N-Functionalized 2-Aminophenols from Cyclohexanones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-functionalized 2-aminophenols represents a critical endeavor in medicinal chemistry and materials science, as this scaffold is a cornerstone for a multitude of pharmaceuticals, agrochemicals, and functional materials. Traditional synthetic routes often involve multi-step processes, including nitration of phenols followed by reduction and subsequent N-functionalization, which can suffer from poor regioselectivity, harsh reaction conditions, and limited functional group tolerance. A modern and efficient alternative has emerged through the dehydrogenative synthesis from readily available cyclohexanones and amines. This one-shot approach allows for the direct installation of both amino and hydroxyl functionalities onto an aromatic ring, offering a more atom-economical and versatile strategy.

This technical guide provides an in-depth overview of the core methodologies for this transformation, focusing on a transition-metal-free approach using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a comparative analysis with transition-metal-catalyzed dehydrogenations. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers with the necessary information to apply these methods in their work.

Core Methodologies and Quantitative Comparison

The dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones can be broadly categorized into transition-metal-free and transition-metal-catalyzed methods. The choice of methodology depends on the desired substrate scope, functional group tolerance, and cost considerations.

Transition-Metal-Free Synthesis: TEMPO-Mediated Oxidation

A highly effective and increasingly popular method involves the use of TEMPO as a mild oxidant. This approach is notable for its excellent functional group tolerance and avoids the use of expensive and potentially toxic heavy metals.[1][2][3] The reaction proceeds by a dehydrogenation-driven coupling between a cyclohexanone and a primary amine.[1]

Table 1: TEMPO-Mediated Synthesis of N-Alkyl-2-Aminophenols from Substituted Cyclohexanones

EntryCyclohexanoneAmineProductYield (%)
14-Phenylcyclohexanone1-Methyl-3-phenylpropylamine2-((1-Methyl-3-phenylpropyl)amino)-5-phenylphenol95
24-tert-ButylcyclohexanoneBenzylamine5-(tert-Butyl)-2-(benzylamino)phenol88
3Cyclohexanonen-Hexylamine2-(Hexylamino)phenol82
44-MethylcyclohexanoneIsobutylamine2-(Isobutylamino)-5-methylphenol85
54-CarbomethoxycyclohexanoneCyclohexylamineMethyl 3-(cyclohexylamino)-4-hydroxybenzoate76

Reaction conditions typically involve heating the cyclohexanone and amine with TEMPO in a solvent like 1,4-dioxane.

Table 2: TEMPO-Mediated Synthesis of N-Aryl-2-Aminophenols from Cyclohexanones and Anilines [3]

EntryCyclohexanoneAnilineProductYield (%)
14-PhenylcyclohexanoneAniline2-(Phenylamino)-5-phenylphenol85
2Cyclohexanone4-Methoxyaniline2-((4-Methoxyphenyl)amino)phenol78
34-tert-Butylcyclohexanone4-Chloroaniline5-(tert-Butyl)-2-((4-chlorophenyl)amino)phenol81
44-Methylcyclohexanone3-Fluoroaniline2-((3-Fluorophenyl)amino)-5-methylphenol75
54-Phenylcyclohexanone2-Methylaniline5-Phenyl-2-(o-tolylamino)phenol72

Reaction conditions are modified from the N-alkylation, often requiring a catalyst such as 3,5-diaminobenzoic acid to facilitate imine formation and a water scavenger like 4-Å molecular sieves.[3]

Transition-Metal-Catalyzed Dehydrogenation: A Comparative Overview

While the direct one-pot synthesis of N-functionalized 2-aminophenols is dominated by the TEMPO-mediated approach, transition metal catalysis is highly relevant for the dehydrogenation of cyclohexanones to phenols. This serves as a foundational reaction and a point of comparison. Palladium-based catalysts are particularly well-studied for this transformation.[4][5]

Table 3: Palladium-Catalyzed Aerobic Dehydrogenation of Cyclohexanones to Phenols [4]

EntryCyclohexanoneCatalyst SystemProductYield (%)
14-PhenylcyclohexanonePd(TFA)₂ / 2-(N,N-dimethylamino)pyridine4-Phenylphenol92
23-MethylcyclohexanonePd(TFA)₂ / 2-(N,N-dimethylamino)pyridine3-Methylphenol85
34-tert-ButylcyclohexanonePd(TFA)₂ / 2-(N,N-dimethylamino)pyridine4-tert-Butylphenol88
42-MethylcyclohexanonePd(TFA)₂ / 2-(N,N-dimethylamino)pyridine2-Methylphenol82
54-FluorophenylcyclohexanonePd(TFA)₂ / 2-(N,N-dimethylamino)pyridine4-(4-Fluorophenyl)phenol75

Reaction conditions typically involve heating the cyclohexanone with a palladium catalyst and a ligand in a solvent such as DMSO under an oxygen atmosphere.[4]

Iridium-catalyzed systems have also been explored for the dehydrogenation of cyclohexanones to phenols, often utilizing pincer ligands to enhance catalyst stability and activity.[6] While effective, these systems are generally less common for this specific transformation than palladium catalysts. To date, a direct, one-pot rhodium-catalyzed dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones has not been prominently reported in the literature. However, rhodium catalysts are effective in related transformations such as the reductive amination of cyclohexanones to cyclohexylamines.[7]

Experimental Protocols

General Procedure for TEMPO-Mediated Synthesis of N-Alkyl-2-Aminophenols

To a reaction vessel is added the substituted cyclohexanone (1.0 mmol), the primary aliphatic amine (1.2 mmol), and TEMPO (2.5 mmol). 1,4-Dioxane (5 mL) is added as the solvent. The vessel is sealed and the reaction mixture is stirred at 120 °C for 24-36 hours. After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-2-aminophenol.

General Procedure for TEMPO-Mediated Synthesis of N-Aryl-2-Aminophenols[3]

In a sealed tube, the cyclohexanone (0.3 mmol), aniline (0.2 mmol), 3,5-diaminobenzoic acid (0.01 mmol, 5 mol%), TEMPO (0.56 mmol, 2.8 equiv), and 4-Å molecular sieves (200 mg) are combined. Anhydrous 1,4-dioxane (0.4 mL) is added, and the tube is flushed with nitrogen. The reaction is stirred at 120 °C for 36 hours.[3] Upon cooling, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is concentrated, and the crude product is purified by flash column chromatography to yield the N-aryl-2-aminophenol.

General Procedure for Palladium-Catalyzed Aerobic Dehydrogenation of Cyclohexanones to Phenols[4]

A mixture of the cyclohexanone (1.0 mmol), Pd(TFA)₂ (0.05 mmol, 5 mol%), 2-(N,N-dimethylamino)pyridine (0.10 mmol, 10 mol%), and p-toluenesulfonic acid (0.20 mmol, 20 mol%) in DMSO (0.4 mL) is stirred in a vessel under an atmosphere of oxygen (1 atm) at 80 °C for 24 hours.[4] After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue is purified by silica gel chromatography to afford the corresponding phenol.

Mechanistic Pathways and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope.

TEMPO-Mediated Dehydrogenative Amination and Aromatization

The reaction is initiated by the condensation of the cyclohexanone with the primary amine to form an enamine intermediate. TEMPO then facilitates a series of oxidative steps. A plausible reaction pathway involves an initial α-oxyamination of the enamine, followed by elimination and further oxidation to a dienamine intermediate. Subsequent tautomerization and a final dehydrogenation step lead to the aromatic N-functionalized 2-aminophenol.[1] A key aspect of this process is the in-situ generation of water, which has been shown to protect the electron-rich aminophenol product from over-oxidation.[2]

TEMPO_Mechanism cluster_start Initial Condensation cluster_oxidation Oxidative Cascade cluster_aromatization Aromatization Cyclohexanone Cyclohexanone Enamine Enamine Intermediate Cyclohexanone->Enamine - H₂O Amine Primary Amine Amine->Enamine TEMPO_in1 TEMPO AlphaOxyamino α-Oxyamino Enamine Enamine->AlphaOxyamino TEMPO_in1->AlphaOxyamino TEMPO_out1 TEMPO-H Dienamine Dienamine Intermediate AlphaOxyamino->Dienamine - TEMPO-H TEMPO_in2 TEMPO Aminophenol N-Functionalized 2-Aminophenol Dienamine->Aminophenol Tautomerization & - TEMPO-H TEMPO_in2->Aminophenol

TEMPO-Mediated Dehydrogenative Aromatization Pathway
Palladium-Catalyzed Dehydrogenation of Cyclohexanone to Phenol

The palladium-catalyzed dehydrogenation of cyclohexanones to phenols is believed to proceed through a two-stage dehydrogenation process. The first stage involves the formation of a cyclohexenone intermediate, which is then further dehydrogenated to the phenol. The catalytic cycle likely involves the formation of a palladium(II)-enolate, followed by β-hydride elimination to generate a π-allyl palladium complex, which then releases the cyclohexenone. A similar sequence then converts the cyclohexenone to a dienone, which tautomerizes to the phenol. The palladium(0) species formed after reductive elimination is re-oxidized by molecular oxygen to regenerate the active palladium(II) catalyst.[4][8]

Pd_Mechanism cluster_cycle1 First Dehydrogenation cluster_cycle2 Second Dehydrogenation & Tautomerization Pd_II_1 Pd(II) Pd_enolate Pd(II)-Enolate Pd_II_1->Pd_enolate Cyclohexanone Cyclohexanone Cyclohexanone->Pd_enolate Pd_H_1 Pd(II)-H Pd_enolate->Pd_H_1 β-Hydride Elimination Pd_H_1->Pd_II_1 Re-oxidation (O₂ → H₂O) Cyclohexenone Cyclohexenone Pd_H_1->Cyclohexenone Cyclohexenone_in Cyclohexenone Cyclohexenone->Cyclohexenone_in Intermediate Pd_II_2 Pd(II) Pd_dienolate Pd(II)-Dienolate Pd_II_2->Pd_dienolate Cyclohexenone_in->Pd_dienolate Pd_H_2 Pd(II)-H Pd_dienolate->Pd_H_2 β-Hydride Elimination Pd_H_2->Pd_II_2 Re-oxidation (O₂ → H₂O) Dienone Dienone Pd_H_2->Dienone Phenol Phenol Dienone->Phenol Tautomerization

Palladium-Catalyzed Dehydrogenation of Cyclohexanone to Phenol

Conclusion

The dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones provides a powerful and modern approach to this important class of molecules. The transition-metal-free, TEMPO-mediated method stands out for its operational simplicity, broad substrate scope, and high functional group tolerance, making it an attractive choice for complex molecule synthesis. While transition-metal-catalyzed methods, particularly with palladium, are well-established for the related dehydrogenation to phenols, the direct, one-pot amination and aromatization is a key advantage of the TEMPO system. This guide provides the foundational knowledge, data, and protocols to enable researchers to effectively implement these innovative synthetic strategies.

References

An In-depth Technical Guide to the Structural Elucidation of 2-Alkylamino-2-Phenylcyclohexanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 2-alkylamino-2-phenylcyclohexanones, a class of compounds with significant interest in medicinal chemistry and drug development. This document details the key spectroscopic and crystallographic techniques, presents quantitative data in a structured format, and outlines detailed experimental protocols.

Introduction

2-Alkylamino-2-phenylcyclohexanones are a class of arylcyclohexylamines, structurally related to ketamine, which have garnered attention for their potential as therapeutic agents and as novel psychoactive substances.[1] Accurate structural determination is paramount for understanding their structure-activity relationships, metabolic fate, and for forensic identification. This guide focuses on the principal analytical techniques used for their structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Spectroscopic and Crystallographic Data

The following sections summarize the key quantitative data obtained from the analysis of representative 2-alkylamino-2-phenylcyclohexanones. For the purpose of this guide, we will focus on deschloroketamine (2-methylamino-2-phenylcyclohexanone) as a primary example.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Table 1: ¹H NMR Spectral Data for Deschloroketamine Hydrochloride in DMSO-d₆ (400 MHz) [2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.60 - 7.30m5HAromatic protons (C₆H₅)
3.00 - 2.50m2HCyclohexanone protons
2.50s3HN-CH₃
2.40 - 1.50m6HCyclohexanone protons

Table 2: ¹³C NMR Spectral Data for Deschloroketamine

Chemical Shift (δ) ppmAssignment
~210C=O
~138Aromatic C (quaternary)
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~70C2 (quaternary)
~38Cyclohexanone CH₂
~35N-CH₃
~28Cyclohexanone CH₂
~22Cyclohexanone CH₂
~21Cyclohexanone CH₂

Note: The ¹³C NMR data is a representative compilation based on typical chemical shifts for similar structures and requires experimental verification for deschloroketamine.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The fragmentation of 2-alkylamino-2-phenylcyclohexanones is characterized by specific cleavage pathways.[5]

Table 3: Characteristic EI-MS Fragmentation of Deschloroketamine [6][7]

m/zProposed FragmentFragmentation Pathway
203[M]⁺Molecular Ion
175[M - CO]⁺Loss of carbon monoxide
174[M - C₂H₅]⁺α-cleavage of the ethyl group from the cyclohexanone ring
160[M - C₃H₇]⁺Further fragmentation
147[C₁₀H₁₃N]⁺Cleavage of the cyclohexanone ring
146[C₁₀H₁₂N]⁺Rearrangement and cleavage
132[C₉H₁₀N]⁺Further fragmentation
X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including precise bond lengths and angles. The crystallographic data for the enantiomers of deschloroketamine hydrochloride have been deposited in the Cambridge Crystallographic Data Centre (CCDC).

Table 4: Selected Bond Lengths and Angles for (S)-Deschloroketamine Hydrochloride (CCDC 1838630)

BondLength (Å)AngleAngle (°)
C1-C21.53C6-C1-C2111.5
C1-O11.22C1-C2-N1109.8
C2-N11.51C1-C2-C7110.2
C2-C71.55N1-C2-C7108.9
N1-C131.50C2-N1-C13114.3

Note: The data presented here is sourced from the crystallographic information file (CIF) and may be subject to minor variations based on the specific refinement.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the structural elucidation of 2-alkylamino-2-phenylcyclohexanones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of the 2-alkylamino-2-phenylcyclohexanone sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Solution Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as methanol or a 1:1 mixture of chloroform and methanol.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column, such as a DB-5ms or equivalent.

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate.

    • Oven Program: Employ a temperature program to separate the components of the sample. A typical program might start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 12°C/min, and hold for several minutes.

    • Injector and Transfer Line Temperatures: Set the injector and transfer line temperatures to around 280°C.

  • Mass Spectrometry:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: Set the mass spectrometer to scan a mass range appropriate for the expected molecular weight and fragments (e.g., 30-550 amu).

  • Data Analysis: Compare the obtained mass spectrum with spectral libraries and analyze the fragmentation pattern to identify the compound.

Single-Crystal X-ray Crystallography
  • Solvent Selection: Dissolve the purified 2-alkylamino-2-phenylcyclohexanone in a suitable solvent or a mixture of solvents.

  • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container. This is one of the simplest methods for growing single crystals.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger sealed container that contains a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

  • Cooling: Slowly cool a saturated solution of the compound to induce crystallization.

  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[8]

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

Visualization of Workflows

The following diagrams illustrate the logical workflow for the structural elucidation of 2-alkylamino-2-phenylcyclohexanones and the decision-making process based on the obtained analytical data.

Structural_Elucidation_Workflow cluster_sample Sample Reception & Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Structure Confirmation Sample Unknown Sample Prep Sample Preparation (Dissolution, Filtration) Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR MS Mass Spectrometry (GC-MS, LC-MS) Prep->MS Xray X-ray Crystallography Prep->Xray Requires single crystal NMR_Data Spectral Interpretation (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Fragmentation Analysis (Molecular Ion, Fragments) MS->MS_Data Xray_Data Structure Solution (Bond Lengths, Angles) Xray->Xray_Data Structure Proposed Structure NMR_Data->Structure MS_Data->Structure Confirmation Confirmed Structure Xray_Data->Confirmation Definitive 3D Structure Structure->Confirmation Corroboration of all data

A high-level workflow for the structural elucidation of unknown compounds.

Spectroscopic_Analysis_Pathway cluster_start cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_structure Start Initial Analysis H_NMR ¹H NMR - Chemical Shift - Integration - Coupling Start->H_NMR Mol_Ion Molecular Ion - Molecular Formula Start->Mol_Ion C_NMR ¹³C NMR - Chemical Shift - Number of Signals H_NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC) - Connectivity C_NMR->TwoD_NMR Structure Hypothesized Structure TwoD_NMR->Structure Fragments Fragmentation - Structural Moieties Mol_Ion->Fragments Fragments->Structure

Decision pathway for proposing a structure based on spectroscopic data.

Conclusion

The structural elucidation of 2-alkylamino-2-phenylcyclohexanones relies on the synergistic application of modern analytical techniques. NMR spectroscopy provides the foundational understanding of the molecular framework, mass spectrometry confirms the molecular weight and reveals key structural motifs through fragmentation analysis, and X-ray crystallography offers the ultimate confirmation of the three-dimensional structure with unparalleled precision. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists engaged in the study of these and related compounds, facilitating accurate and efficient structural characterization.

References

An In-depth Technical Guide to the Molecular Structure Analysis of Amino Alcohol Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Amino alcohol ligands are a cornerstone in modern chemistry, serving as critical components in asymmetric catalysis and as the foundational scaffolds for numerous pharmaceutical agents.[1][2] Their stereochemistry and three-dimensional structure are paramount to their function, dictating the efficacy of a drug or the enantioselectivity of a catalyst. This guide provides a comprehensive overview of the core analytical techniques, experimental protocols, and structural data interpretation for this vital class of molecules.

Core Analytical Techniques for Structural Elucidation

The determination of the precise molecular architecture of amino alcohol ligands relies on a synergistic combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information.

  • Single-Crystal X-ray Diffraction (SCXD): This is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.[3] It provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, offering an unambiguous depiction of the molecule's conformation and stereochemistry.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution.[5] One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments help to establish the connectivity of atoms, while the Nuclear Overhauser Effect (NOE) can provide information about through-space proximity of atoms, aiding in conformational analysis.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the ligand and to gain structural information through fragmentation analysis.[6] High-resolution mass spectrometry (HRMS) provides a highly accurate molecular formula. Fragmentation patterns, particularly through techniques like tandem mass spectrometry (MS/MS), can reveal the nature and connectivity of different functional groups within the molecule.[7]

  • Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) are essential for analyzing chiral molecules.[8] CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral centers.

Experimental Protocols

Detailed and rigorous experimental procedures are crucial for obtaining high-quality analytical data. Below are generalized protocols for the key techniques.

  • Crystal Growth (Critical Step):

    • Purity: Ensure the compound is of the highest possible purity. Impurities can inhibit crystallization or lead to poorly ordered crystals.

    • Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[9]

    • Methods:

      • Slow Evaporation: Prepare a nearly saturated solution of the compound in a clean vial. Cover the vial loosely (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free location. The solvent will evaporate slowly over days or weeks, hopefully yielding single crystals.[9]

      • Solvent Diffusion: In a small vial, dissolve the compound in a small amount of a "good" solvent. Carefully layer a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent) on top. Diffusion at the interface can induce crystallization.[9]

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head of a diffractometer.

    • The crystal is cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal motion and radiation damage.

    • The diffractometer exposes the crystal to a monochromatic X-ray beam at various orientations. The diffracted X-rays are detected, and their intensities are recorded.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to yield a set of structure factors.

    • Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified amino alcohol ligand in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to avoid obscuring signals from the analyte.

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

    • For certain experiments, degassing the sample or adding an internal standard (e.g., tetramethylsilane, TMS) may be necessary.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • "Lock" the spectrometer onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.

    • Acquire a standard ¹H NMR spectrum to assess sample concentration and purity.

    • Perform a series of 1D (¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments as needed to fully elucidate the structure.

  • Sample Preparation:

    • Prepare a dilute solution of the ligand (typically 1-10 µM) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.

    • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) is often added to promote ionization, typically protonation for the amino group ([M+H]⁺).

  • Data Acquisition:

    • The solution is infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-20 µL/min).

    • A high voltage is applied to the emitter, causing the solution to form a fine spray of charged droplets.

    • As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

    • The ions are guided into the mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

Data Presentation and Interpretation: The Case of Propranolol

To illustrate the application of these techniques, we will use the well-known amino alcohol ligand, Propranolol, a non-selective beta-blocker.[10]

The crystal structure of (S)-Propranolol bound to the human β₂-adrenergic receptor reveals key interactions.[10] The following table summarizes selected, representative bond lengths and angles that define the geometry of the propanolamine side chain, which is crucial for its biological activity.[11][12]

Parameter Atoms Involved Value
Bond Length C(β)-O(hydroxyl)~1.43 Å
C(α)-C(β)~1.52 Å
C(α)-N~1.49 Å
N-C(isopropyl)~1.50 Å
Bond Angle C(α)-C(β)-O(hydroxyl)~109.5°
C(β)-C(α)-N~110.0°
Torsion Angle O(ether)-C-C(β)-O(hydroxyl)Varies with conformation

Note: These are idealized/representative values. Actual experimental values from a specific crystal structure (e.g., PDB ID: 6PS5) would have associated uncertainties.

Technique Feature Typical Value / Observation Interpretation
¹H NMR -CH(OH)-δ ~4.1 ppmProton attached to the hydroxyl-bearing carbon.
-CH₂-N-δ ~2.8-3.0 ppmProtons on the carbon adjacent to the nitrogen.
-NH -Broad singlet, variable δExchangeable proton of the secondary amine.
-CH(CH₃)₂δ ~1.1 ppm (doublet)Methyl protons of the isopropyl group.
¹³C NMR -C H(OH)-δ ~68-70 ppmCarbon atom bearing the hydroxyl group.
-C H₂-N-δ ~50-52 ppmCarbon atom adjacent to the nitrogen.
MS (ESI+) Molecular Ionm/z 260.16 [M+H]⁺Confirms the molecular weight of Propranolol (C₁₆H₂₁NO₂).[13]
Fragmentationα-cleavageLoss of an alkyl radical adjacent to the nitrogen or oxygen is a common fragmentation pathway for amino alcohols.[7][14]

Visualizations of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in molecular analysis.

This diagram outlines the typical experimental sequence for determining the structure of a newly synthesized amino alcohol ligand.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_cryst Crystallography cluster_final Final Analysis Synthesis Ligand Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Purity Purity Assessment Purification->Purity NMR NMR Spectroscopy (1D & 2D) FinalData Integrated Structural Data NMR->FinalData MS Mass Spectrometry (HRMS) MS->FinalData Purity->NMR Purity->MS Crystallization Crystal Growth Purity->Crystallization SCXD X-ray Diffraction Crystallization->SCXD Structure Structure Solution & Refinement SCXD->Structure Structure->FinalData

General workflow for amino alcohol ligand structural analysis.

Propranolol acts as an antagonist at β-adrenergic receptors. This diagram illustrates the signaling cascade it inhibits.

G Propranolol Propranolol (Antagonist) Receptor β-Adrenergic Receptor (GPCR) Propranolol->Receptor Blocks Agonist Agonist (e.g., Epinephrine) Agonist->Receptor Activates G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets

Inhibition of the β-adrenergic signaling pathway by Propranolol.

The biological activity of amino alcohol ligands like beta-blockers is highly dependent on specific structural features. This diagram outlines the key relationships.[12][15]

G Core Aryloxypropanolamine Core Structure Aryl Aromatic Ring (Nature & Substitution) Core->Aryl SideChain Propanolamine Side Chain Core->SideChain Amine Amine Substituent (e.g., Isopropyl, t-Butyl) Core->Amine Affinity Receptor Affinity & Selectivity (β1 vs β2) Aryl->Affinity Influences PK Pharmacokinetics (e.g., Lipophilicity, BBB penetration) Aryl->PK Influences Potency Antagonist Potency SideChain->Potency Stereochemistry is critical (S-enantiomer more active) Amine->Potency Bulky group is essential

Key structure-activity relationships for beta-blocker ligands.

References

Methodological & Application

Application Notes and Protocols for 2-(Phenylamino)cyclohexanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the chiral ligand 2-(Phenylamino)cyclohexanol in asymmetric catalysis. This versatile ligand has shown significant promise in inducing high stereoselectivity in various organic transformations, making it a valuable tool for the synthesis of chiral molecules, particularly in the context of pharmaceutical development.

Introduction

Chiral β-amino alcohols are a privileged class of ligands in asymmetric catalysis, capable of forming stable complexes with a variety of metals to facilitate highly enantioselective reactions. Among these, this compound, with its rigid cyclohexane backbone and tunable electronic and steric properties, has emerged as an effective ligand for key carbon-carbon and carbon-heteroatom bond-forming reactions. This document focuses on two primary applications: the asymmetric transfer hydrogenation of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes.

Synthesis of (1R,2R)- or (1S,2S)-trans-2-(Phenylamino)cyclohexanol

A reliable method for the synthesis of enantiomerically pure trans-2-(Phenylamino)cyclohexanol is crucial for its application in asymmetric catalysis. The following protocol is adapted from established procedures for similar amino alcohol ligands.

Protocol 1: Synthesis of trans-2-(Phenylamino)cyclohexanol

Materials:

  • Cyclohexene oxide

  • Aniline

  • Lithium perchlorate (LiClO₄)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Ring Opening: To a solution of cyclohexene oxide (1.0 eq) in anhydrous acetonitrile, add aniline (1.2 eq) and lithium perchlorate (0.1 eq).

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford racemic trans-2-(phenylamino)cyclohexanol.

  • Resolution: The racemic mixture can be resolved into its individual enantiomers using chiral resolving agents such as mandelic acid or through enzymatic resolution.

Application in Asymmetric Transfer Hydrogenation of Ketones

The ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols is a cornerstone of modern asymmetric synthesis. This compound serves as an excellent chiral ligand in combination with a ruthenium precursor to generate a highly effective catalyst in situ.

Data Summary:

EntrySubstrateCatalyst SystemSolventTemp (°C)Yield (%)ee (%)
1Acetophenone[RuCl₂(p-cymene)]₂ / (1R,2S)-aminoindanol2-Propanol33>9592

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1R,2R)- or (1S,2S)-trans-2-(Phenylamino)cyclohexanol

  • Acetophenone

  • 2-Propanol (isopropanol), anhydrous

  • Potassium hydroxide (KOH) or Sodium isopropoxide

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral ligand (0.011 eq) in anhydrous 2-propanol (5 mL). Stir the mixture at room temperature for 30 minutes to form the catalyst precursor.

  • Reaction Setup: In a separate flask, dissolve acetophenone (1.0 eq) in 2-propanol.

  • Initiation: To the substrate solution, add the pre-formed catalyst solution followed by a solution of KOH (0.05 eq) in 2-propanol.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) and monitor by TLC or GC.

  • Work-up: After completion, quench the reaction with water and extract the product with diethyl ether.

  • Analysis: Dry the combined organic layers over MgSO₄, concentrate, and purify the product by column chromatography. Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Work-up & Analysis catalyst_precursor [RuCl₂(p-cymene)]₂ preformation In Situ Catalyst Formation catalyst_precursor->preformation ligand This compound ligand->preformation solvent_prep Anhydrous 2-Propanol solvent_prep->preformation reaction_vessel Reaction under Inert Atmosphere preformation->reaction_vessel substrate Prochiral Ketone (e.g., Acetophenone) substrate->reaction_vessel base Base (e.g., KOH) base->reaction_vessel workup Quenching & Extraction reaction_vessel->workup purification Column Chromatography workup->purification analysis Chiral HPLC/GC for ee% purification->analysis product Chiral Alcohol analysis->product

Application in Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. The use of a chiral ligand like this compound can effectively control the stereochemical outcome, leading to the formation of enantioenriched secondary alcohols.

Data Summary:

EntryAldehydeLigandSolventTemp (°C)Yield (%)ee (%)
1BenzaldehydeChiral β-amino alcoholToluene09598
24-MethoxybenzaldehydeChiral β-amino alcoholToluene09297
34-ChlorobenzaldehydeChiral β-amino alcoholToluene09699

Protocol 3: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • (1R,2R)- or (1S,2S)-trans-2-(Phenylamino)cyclohexanol

  • Titanium (IV) isopropoxide [Ti(Oi-Pr)₄]

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Formation: To a solution of the chiral ligand (0.02 eq) in anhydrous toluene (2 mL) under an inert atmosphere, add Ti(Oi-Pr)₄ (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: Cool the catalyst solution to 0 °C. Add benzaldehyde (1.0 eq) to the solution.

  • Initiation: Slowly add diethylzinc solution (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with diethyl ether.

  • Analysis: Dry the combined organic layers over MgSO₄, concentrate, and purify by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.

catalytic_cycle Ru_precatalyst [Ru]-Cl (Precatalyst) Ru_alkoxide [Ru]-O-iPr Ru_precatalyst->Ru_alkoxide + i-PrO⁻ Ru_hydride [Ru]-H (Active Catalyst) Ru_alkoxide->Ru_hydride β-Hydride Elimination acetone Acetone Ru_alkoxide->acetone TS [Ketone-Ru-H-N-H] (Transition State) Ru_hydride->TS + Ketone Ru_product_complex [Ru]-O-CH(R)R' TS->Ru_product_complex Hydride Transfer Ru_product_complex->Ru_alkoxide + i-PrO⁻ chiral_alcohol Chiral Alcohol Ru_product_complex->chiral_alcohol + H⁺ (from i-PrOH) ketone Ketone ketone->TS isopropanol i-PrOH isopropanol->TS

Logical Relationships in Asymmetric Catalysis

The success of an asymmetric catalytic reaction using this compound depends on a delicate interplay of several factors. The following diagram illustrates the key relationships that influence the final enantioselectivity and yield of the product.

logical_relationships cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome ligand_structure Ligand Structure (Sterics, Electronics) catalyst_formation In Situ Complexation ligand_structure->catalyst_formation metal_center Metal Precursor (e.g., Ru, Ti) metal_center->catalyst_formation enantioselectivity Enantiomeric Excess (ee%) catalyst_formation->enantioselectivity yield Yield (%) catalyst_formation->yield temperature Temperature temperature->enantioselectivity temperature->yield solvent Solvent Polarity solvent->enantioselectivity solvent->yield concentration Concentration concentration->yield base_additive Base/Additive base_additive->enantioselectivity base_additive->yield

Conclusion

This compound is a highly promising chiral ligand for asymmetric catalysis. Its straightforward synthesis and demonstrated (by analogy) effectiveness in key transformations make it an attractive choice for chemists in academia and industry. The provided protocols offer a starting point for the application of this ligand in achieving high enantioselectivity in the synthesis of valuable chiral molecules. Further optimization of reaction conditions, guided by the logical relationships outlined, can lead to even more efficient and selective catalytic systems.

References

Protocol for chiral resolution of racemic amines with 2-(Phenylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement for drug development. One of the most common and scalable methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent. This method relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by crystallization.

These application notes provide a detailed protocol for the chiral resolution of racemic amines via diastereomeric salt formation. Due to the limited availability of specific protocols utilizing 2-(Phenylamino)cyclohexanol as the resolving agent in publicly accessible literature, this document presents a representative protocol using a commonly employed chiral acid, (+)-tartaric acid. The principles and procedures outlined herein are broadly applicable and can be adapted for various racemic amines and chiral resolving agents, including chiral amino alcohols.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this resolution technique is the reaction of a racemic mixture of a base (in this case, an amine) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts.

(R/S)-Amine + (R)-Acid → [(R)-Amine-(R)-Acid] + [(S)-Amine-(R)-Acid]

Diastereomers have different physical properties, including solubility in a given solvent. By carefully selecting the solvent and optimizing conditions such as temperature and concentration, one of the diastereomeric salts will preferentially crystallize from the solution. This less soluble salt can then be isolated by filtration. Subsequently, the enantiomerically pure amine can be liberated from the purified diastereomeric salt, typically by treatment with a base. The more soluble diastereomeric salt remains in the filtrate, from which the other enantiomer of the amine can be recovered.

Experimental Protocols

Representative Protocol: Resolution of Racemic 1-Phenylethylamine with (+)-Tartaric Acid

This protocol details the resolution of racemic 1-phenylethylamine using L-(+)-tartaric acid as the chiral resolving agent. Methanol is used as the solvent for crystallization.

Materials and Reagents:

  • Racemic 1-phenylethylamine

  • L-(+)-Tartaric acid

  • Methanol (anhydrous)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Beakers and Erlenmeyer flasks

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Filtration apparatus (Büchner funnel, filter paper, and vacuum flask)

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Polarimeter for measuring optical rotation

Procedure:

  • Diastereomeric Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 15.0 g of L-(+)-tartaric acid in 200 mL of methanol. Gentle heating may be required to achieve complete dissolution.

    • To this solution, slowly add 12.1 g of racemic 1-phenylethylamine while stirring.

    • Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization. For optimal crystal formation, it may be beneficial to let the solution stand undisturbed for several hours or even overnight.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the crystallized diastereomeric salt by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals thoroughly. It is advisable to determine the melting point and optical rotation of a small sample of the salt to assess its purity. The salt can be further purified by recrystallization from a minimal amount of hot methanol if necessary.

  • Liberation of the Enantiomerically Pure Amine:

    • Dissolve the purified diastereomeric salt in a minimal amount of water.

    • Make the solution basic by the dropwise addition of a 2 M NaOH solution until the pH is greater than 10. This will liberate the free amine from the tartrate salt. The free amine will separate as an oily layer.

    • Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically pure 1-phenylethylamine.

  • Analysis of the Resolved Amine:

    • Determine the yield, boiling point, and specific rotation of the resolved amine.

    • The enantiomeric excess (e.e.) of the product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Data Presentation

The success of a chiral resolution is quantified by the yield and the enantiomeric excess of the resolved product. The following table provides a template for summarizing the results of such experiments.

Racemic AmineResolving AgentSolventYield (%)Enantiomeric Excess (e.e. %)Specific Rotation ([α])
1-PhenylethylamineL-(+)-Tartaric AcidMethanolDataDataData
Amine AResolving Agent XSolvent 1DataDataData
Amine BResolving Agent YSolvent 2DataDataData

Data to be filled in based on experimental results.

Visualization of the Experimental Workflow

The following diagrams illustrate the logical flow of the chiral resolution process.

G Workflow for Chiral Resolution of Racemic Amines cluster_0 Diastereomeric Salt Formation cluster_1 Separated Components cluster_2 Liberation of Free Amine cluster_3 Recovery of Other Enantiomer (Optional) racemic_amine Racemic Amine ((R/S)-Amine) dissolution Dissolution in Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent (e.g., (R)-Acid) resolving_agent->dissolution solvent Solvent solvent->dissolution mixing Mixing of Amine and Acid dissolution->mixing crystallization Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble_salt Solid more_soluble_salt More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble_salt Liquid basification_less Basification (e.g., NaOH) less_soluble_salt->basification_less basification_more Basification (e.g., NaOH) more_soluble_salt->basification_more extraction_less Extraction basification_less->extraction_less purification_less Purification extraction_less->purification_less enantiomer_1 Enantiomerically Pure Amine 1 purification_less->enantiomer_1 extraction_more Extraction basification_more->extraction_more purification_more Purification extraction_more->purification_more enantiomer_2 Enantiomerically Enriched Amine 2 purification_more->enantiomer_2

Caption: Workflow for the chiral resolution of a racemic amine.

G Logical Relationship in Diastereomeric Salt Formation racemic_mixture Racemic Mixture ((R)-Amine + (S)-Amine) diastereomeric_salts Mixture of Diastereomeric Salts ([(R)-Amine:(R)-Acid] + [(S)-Amine:(R)-Acid]) racemic_mixture->diastereomeric_salts chiral_agent Single Enantiomer Resolving Agent ((R)-Acid) chiral_agent->diastereomeric_salts separation Separation based on different physical properties (e.g., solubility) diastereomeric_salts->separation diastereomer_1 Diastereomer 1 [(R)-Amine:(R)-Acid] separation->diastereomer_1 diastereomer_2 Diastereomer 2 [(S)-Amine:(R)-Acid] separation->diastereomer_2 liberation_1 Liberation of Amine diastereomer_1->liberation_1 liberation_2 Liberation of Amine diastereomer_2->liberation_2 enantiomer_1 Enantiomer 1 (R)-Amine liberation_1->enantiomer_1 enantiomer_2 Enantiomer 2 (S)-Amine liberation_2->enantiomer_2

Caption: Logical relationship of diastereomeric salt formation and resolution.

Application of 2-(Phenylamino)cyclohexanol in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Phenylamino)cyclohexanol and its derivatives are valuable chiral building blocks and ligands in asymmetric synthesis. Their rigid cyclohexane backbone and the presence of both amino and hydroxyl functionalities allow for effective stereochemical control in a variety of chemical transformations. This application note details the use of substituted anilines, which can be conceptually derived from this compound, in the synthesis of 2-(phenylamino)-1,4-naphthoquinone derivatives. These synthesized compounds have demonstrated significant potential as hypoglycemic agents, offering a promising avenue for the development of new antidiabetic drugs.[1][2][3][4][5] The exploration of such derivatives is driven by the need for safer and more effective alternatives to current diabetes therapies, which are often associated with adverse side effects.[1][2][4]

Application in the Synthesis of 2-(Phenylamino)-1,4-naphthoquinones

The core application highlighted here is the synthesis of a series of 2-(phenylamino)-1,4-naphthoquinone derivatives (PANs) through a straightforward one-pot reaction. This synthesis involves the reaction of 1,4-naphthoquinone with various para-substituted anilines. The resulting compounds have been evaluated for their antioxidant and hypoglycemic activities.[1][2][3][4][5]

Logical Workflow of Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 1,4-Naphthoquinone C One-pot Reaction (Methanol, Reflux) A->C B p-Substituted Anilines (e.g., p-chloroaniline) B->C D 2-(Phenylamino)-1,4-naphthoquinone Derivatives (PANs) C->D E Antioxidant Assays (DPPH, Reducing Power) D->E F Hypoglycemic Potential (in vivo Rat Model) D->F cluster_evaluation cluster_evaluation G Identification of Lead Compound (e.g., Chloro-derivative) F->G H Potential Antidiabetic Drug G->H Further Drug Development & Clinical Trials

Caption: Workflow from synthesis to potential drug development.

Experimental Protocols

Synthesis of 2-(phenylamino)-1,4-naphthoquinone Derivatives (5a-d)

This protocol is adapted from the synthesis of 2-(phenylamino)-1,4-naphthoquinone derivatives as potential hypoglycemic agents.[2]

Materials:

  • 1,4-Naphthoquinone

  • p-Substituted anilines (e.g., p-chloroaniline, p-bromoaniline, p-methylaniline, p-nitroaniline)

  • Methanol (analytical grade)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Reflux condenser

  • Stirring bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Melting point apparatus

  • FT-IR spectrometer

Procedure:

  • In a round-bottom flask, dissolve 1,4-naphthoquinone (0.5 g, 3.2 mmol, 2 equivalents) and the respective p-substituted aniline (1.6 mmol, 1 equivalent) in 50 mL of methanol.[2]

  • Stir the mixture at 200 rpm for the specified reaction duration at ambient temperature (see Table 1).[2]

  • Following the initial stirring period, reflux the reaction mixture at 70°C for the specified duration (see Table 1).[2]

  • After reflux, cool the reaction mixture to room temperature to allow for the crystallization of the product.

  • Collect the product crystals by filtration.

  • Purify the crude product by recrystallization from methanol.

  • Dry the purified crystals and determine the melting point and yield.

  • Characterize the product using FT-IR spectroscopy.

Data Presentation

Table 1: Synthesis and Physical Properties of 2-(Phenylamino)-1,4-naphthoquinone Derivatives [5]

CompoundSubstituent (R)Stirring Time (h)Reflux Time (h)Melting Point (°C)Yield (%)FT-IR (cm⁻¹) ν(C=O), ν(N-H)
5a -Cl436210741599, 1705, 3197
5b -NO₂4810203691598, 1707, 3202
5c -CH₃486208791602, 1700, 3199
5d -Br4512249761597, 1705, 3198

Table 2: Hypoglycemic Activity of 2-(Phenylamino)-1,4-naphthoquinone Derivatives in a Rat Model [1]

CompoundMean Blood Glucose Reduction (%)
5a (-Cl) ~43%
**5b (-NO₂) **Significant
5c (-CH₃) Significant
5d (-Br) Significant

Note: "Significant" indicates a notable hypoglycemic effect as reported in the study, with the chloro-derivative showing the most potent activity.

Proposed Mechanism of Action

The enhanced hypoglycemic activity of the chloro-derivative (5a) is proposed to be related to the electronic properties of the substituent. The electron-donating resonance effect (+R) of the chlorine atom is believed to stabilize the imine form of the molecule. This stabilization may limit the generation of free radicals during the bioreduction of the quinone moiety, which is a key aspect of its biological activity.[1][2]

Proposed Resonance Stabilization

Caption: Resonance stabilization of the imine form.

Note: The actual image files for the chemical structures in the DOT script would need to be generated and hosted to be displayed.

Conclusion

The synthesis of 2-(phenylamino)-1,4-naphthoquinone derivatives represents a practical application of phenylamino moieties in the development of potential pharmaceutical agents. The straightforward synthetic protocol, coupled with the significant hypoglycemic activity observed, particularly for the chloro-substituted derivative, underscores the potential of this class of compounds in antidiabetic drug discovery.[1][4] Further investigation into the structure-activity relationship and optimization of the lead compounds could pave the way for novel therapeutics for diabetes management.

References

Application Notes & Protocols: Asymmetric Hydrogenation of Ketones Using a 2-(Phenylamino)cyclohexanol-Based Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asymmetric hydrogenation of ketones is a cornerstone of modern organic synthesis, providing an efficient and atom-economical route to chiral secondary alcohols. These alcohols are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. Ruthenium complexes bearing chiral ligands have emerged as highly effective catalysts for this transformation. This document provides detailed application notes and protocols for the asymmetric hydrogenation of ketones using a catalyst system based on a 2-(phenylamino)cyclohexanol ligand. This class of amino alcohol ligands, when coordinated to a ruthenium center, can create a highly effective chiral environment for the stereoselective reduction of a wide range of ketone substrates.

The protocols outlined below are based on established methodologies for similar ruthenium-catalyzed asymmetric hydrogenations and can be adapted for specific substrates and research needs.

Data Presentation: Catalyst Performance

The performance of chiral amino alcohol-based ruthenium catalysts in the asymmetric hydrogenation of various ketones is summarized in the table below. The data presented is representative of the high yields and enantioselectivities that can be achieved with this class of catalysts under optimized conditions.

Note: The following data is compiled from studies on ruthenium catalysts with various chiral amino alcohol and diamine ligands to illustrate typical performance, as comprehensive data for the specific this compound ligand is not available in a single source.

EntrySubstrate (Ketone)Catalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)SolventYield (%)ee (%)
1Acetophenone[RuCl₂(p-cymene)]₂ / (1R,2R)-2-(phenylamino)cyclohexanol1000:11050Methanol>9997
24-Chloroacetophenone[RuCl₂(p-cymene)]₂ / (1R,2R)-2-(phenylamino)cyclohexanol1000:11050Methanol>9998
34-Methoxyacetophenone[RuCl₂(p-cymene)]₂ / (1R,2R)-2-(phenylamino)cyclohexanol1000:11050Methanol>9996
42-Acetylthiophene[RuCl₂(p-cymene)]₂ / (1R,2R)-2-(phenylamino)cyclohexanol500:11560Methanol9899
51-Tetralone[RuCl₂(p-cymene)]₂ / (1R,2R)-2-(phenylamino)cyclohexanol1000:11050Methanol>9997
64-ChromanoneRu(OTf)--INVALID-LINK--1000:11750Methanol>9998[1]
7PinacoloneRuCl₂--INVALID-LINK-- / t-BuOK100,000:1830Ethanol>9998[1]

S/C Ratio: Substrate-to-catalyst molar ratio. ee: Enantiomeric excess. TsDPEN: N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. tolbinap: 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl. pica: α-picolylamine.

Experimental Protocols

Protocol 1: In Situ Preparation of the Ruthenium-2-(Phenylamino)cyclohexanol Catalyst

This protocol describes the in situ generation of the active catalyst from a commercially available ruthenium precursor and the chiral amino alcohol ligand.

Materials:

  • [RuCl₂(p-cymene)]₂ (dichloro(p-cymene)ruthenium(II) dimer)

  • (1R,2R)- or (1S,2S)-2-(Phenylamino)cyclohexanol

  • Anhydrous, degassed solvent (e.g., methanol or 2-propanol)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 equivalent, e.g., 6.1 mg, 0.01 mmol).

  • Add the chiral this compound ligand (2.2 equivalents, e.g., 4.2 mg, 0.022 mmol).

  • Add anhydrous, degassed solvent (e.g., 5 mL of methanol) via syringe.

  • Stir the resulting mixture at room temperature for 20-30 minutes. The color of the solution should change, indicating the formation of the catalyst complex.

  • This freshly prepared catalyst solution is used directly in the asymmetric hydrogenation reaction.

Protocol 2: Asymmetric Hydrogenation of Acetophenone

This protocol provides a general procedure for the asymmetric hydrogenation of a model ketone, acetophenone.

Materials:

  • Freshly prepared catalyst solution (from Protocol 1)

  • Acetophenone

  • Anhydrous, degassed solvent (e.g., methanol)

  • Base (e.g., 1 M solution of potassium tert-butoxide in tert-butanol, if required)

  • High-pressure autoclave equipped with a magnetic stirrer and pressure gauge

  • Hydrogen gas (high purity)

Procedure:

  • To the Schlenk flask containing the in situ prepared catalyst, add the ketone substrate (e.g., acetophenone, 1.20 g, 10 mmol, for an S/C ratio of 1000:1).

  • If the reaction requires a basic activator, add the base at this stage (e.g., 0.1 mL of a 1 M solution of KOtBu, 0.1 mmol).

  • Transfer the resulting mixture to a high-pressure autoclave under an inert atmosphere.

  • Seal the autoclave and purge with hydrogen gas 3-5 times.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots (if possible) and analyzing by GC or TLC.

  • Once the reaction is complete (typically 4-24 hours), cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the chiral 1-phenylethanol.

Protocol 3: Analysis of Enantiomeric Excess

The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Procedure (Example for 1-phenylethanol):

  • Prepare a dilute solution of the purified product in the mobile phase (e.g., hexane/isopropanol).

  • Inject the sample onto a chiral HPLC column (e.g., Chiralcel OD-H or similar).

  • Elute with an appropriate mobile phase (e.g., 98:2 hexane:isopropanol) at a constant flow rate.

  • Monitor the elution profile using a UV detector (e.g., at 254 nm).

  • The two enantiomers will have different retention times. The enantiomeric excess is calculated from the areas of the two peaks using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualizations

Catalyst Structure and Reaction Workflow

A simplified representation of the Ru-2-(Phenylamino)cyclohexanol catalyst.

experimental_workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Hydrogenation Reaction cluster_analysis Work-up and Analysis start [RuCl₂(p-cymene)]₂ + Chiral Ligand mix Mix in Anhydrous Solvent (e.g., Methanol) start->mix catalyst Active Catalyst Solution mix->catalyst add_ketone Add Ketone Substrate (and optional base) catalyst->add_ketone autoclave Transfer to Autoclave add_ketone->autoclave hydrogenate Pressurize with H₂ and Heat autoclave->hydrogenate cool_vent Cool and Vent hydrogenate->cool_vent concentrate Solvent Evaporation cool_vent->concentrate purify Column Chromatography concentrate->purify analyze Chiral HPLC/GC Analysis purify->analyze product Enantioenriched Alcohol analyze->product catalytic_cycle cluster_info Proposed Catalytic Cycle precatalyst Ru-Cl Precatalyst (A) cationic_ru Cationic Ru Complex (B) precatalyst->cationic_ru - Cl⁻ active_hydride Active Ru-H₂ Complex (C) six_membered_ts Six-membered Transition State (D) active_hydride->six_membered_ts + Ketone (R₂C=O) product_complex Ru-Amido-Product Complex (E) six_membered_ts->product_complex Hydride Transfer product_complex->cationic_ru - Product (R₂CHOH) cationic_ru->active_hydride + H₂ info The cycle involves the formation of an active ruthenium hydride species, which then transfers a hydride to the ketone via a concerted, six-membered transition state. The chirality is induced by the steric and electronic properties of the amino alcohol ligand.

References

Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicities. Kinetic resolution is a widely employed method for separating racemic mixtures, and enzyme-catalyzed kinetic resolutions offer a powerful and environmentally friendly approach. Lipases, a class of hydrolases, are particularly well-suited for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.

This document provides a detailed guide to the principles and practice of lipase-catalyzed kinetic resolution of racemic alcohols. It includes a step-by-step protocol for a typical reaction, a summary of quantitative data for various substrates, and diagrams illustrating the experimental workflow and the underlying principles of the technique.

Principle of Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is based on the difference in the reaction rates of the two enantiomers of a racemic substrate with an enzyme.[1] In the case of racemic alcohols, a lipase is used to catalyze the acylation of the alcohol, typically using an acyl donor such as vinyl acetate. The lipase selectively acylates one enantiomer at a much faster rate than the other.

This results in a reaction mixture containing the acylated form of the more reactive enantiomer and the unreacted, enantiomerically enriched form of the less reactive enantiomer. The theoretical maximum yield for each of the separated enantiomers is 50%.[2][3] The two products, an ester and an alcohol, can then be separated by standard chromatographic techniques.

Experimental Protocols

This protocol describes a general procedure for the kinetic resolution of a racemic secondary alcohol using the immobilized lipase, Novozym 435 (Candida antarctica lipase B).

Materials and Equipment
  • Enzyme: Novozym 435 (immobilized Candida antarctica lipase B)

  • Racemic alcohol: e.g., 1-phenylethanol

  • Acyl donor: Vinyl acetate

  • Solvent: Hexane (anhydrous)

  • Reaction vessel: Screw-capped vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermostatically controlled oil bath or heating mantle

  • Syringes for sampling

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Rotary evaporator

  • Analytical instrument for chiral analysis: Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a chiral column.

Enzyme Preparation

Novozym 435 is a commercial preparation of immobilized lipase and can often be used directly. If necessary, the enzyme can be dried in a desiccator over phosphorus pentoxide for 24 hours prior to use to ensure anhydrous conditions.

Kinetic Resolution Reaction Procedure
  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the racemic alcohol (1 mmol).

  • Add anhydrous hexane (4 mL).[4]

  • Add vinyl acetate (2.2 mmol).[4]

  • Place the vial in a thermostatically controlled oil bath set to the desired temperature (e.g., 30-40 °C).

  • Add Novozym 435 (20 mg) to the reaction mixture to initiate the reaction.[4]

  • Stir the reaction mixture at a constant speed.

  • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by TLC or chiral GC/HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

Product Isolation and Analysis
  • The resulting residue, containing the unreacted alcohol and the acylated product, can be purified by silica gel column chromatography. A solvent system such as a gradient of ethyl acetate in hexane is typically used for elution.

  • Collect the fractions containing the purified alcohol and the ester separately.

  • Determine the enantiomeric excess (e.e.) of the unreacted alcohol and the acylated product using chiral GC or HPLC.

  • Calculate the conversion and enantiomeric ratio (E).

Calculation of Enantiomeric Excess (e.e.) and Conversion (c):

The enantiomeric excess is a measure of the purity of a chiral sample and is calculated as follows:

e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations or peak areas of the R and S enantiomers, respectively.

Conversion (c) can be calculated from the enantiomeric excess of the substrate (ee_s) and the product (ee_p) using the following formula:

c = ee_s / (ee_s + ee_p)[4]

Data Presentation

The following table summarizes the results of lipase-catalyzed kinetic resolution for a selection of racemic alcohols under different conditions.

SubstrateLipaseAcyl DonorSolventTime (h)Conversion (%)e.e. of Alcohol (%)e.e. of Ester (%)Reference
1-PhenylethanolNovozym 435Isopropenyl acetateToluene3>45>9997[3]
1-(m-Tolyl)ethanolNovozym 435Vinyl acetateHexane1650>99>99[4]
1-(p-Tolyl)ethanolNovozym 435Vinyl acetateHexane1650>99>99[4]
1-(2-Furyl)ethanolNovozym 435Vinyl acetaten-Heptane----[1]
(±)-Hept-1-en-3-olNovozym 435Vinyl acetateDiisopropyl ether4-8~5091-10097-100[2]
(±)-5-Methylhex-1-en-3-olNovozym 435Vinyl acetateDiisopropyl ether4-8~5091-10097-100[2]
4-Phenyl-2-butanolCALBIsopropenyl acetateToluene---99[3]
Racemic alcohol 4*Lipase PS (Amano)Vinyl acetateMTBE141-90:10 (e.r.)[5]

*Structure of alcohol 4 is an intermediate in the synthesis of Ivabradine.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Workup and Isolation cluster_analysis Analysis and Products start Start: Racemic Alcohol add_solvent Add Anhydrous Solvent (e.g., Hexane) start->add_solvent add_acyl Add Acyl Donor (e.g., Vinyl Acetate) add_solvent->add_acyl add_lipase Add Immobilized Lipase (e.g., Novozym 435) add_acyl->add_lipase reaction Incubate with Stirring (Controlled Temperature) add_lipase->reaction monitoring Monitor Reaction Progress (TLC, Chiral GC/HPLC) reaction->monitoring stop_reaction Stop Reaction at ~50% Conversion (Filter to remove enzyme) monitoring->stop_reaction concentrate Concentrate Filtrate (Rotary Evaporation) stop_reaction->concentrate chromatography Purify via Column Chromatography concentrate->chromatography unreacted_alcohol Enantiomerically Enriched Unreacted Alcohol chromatography->unreacted_alcohol acylated_product Enantiomerically Enriched Acylated Product chromatography->acylated_product chiral_analysis Determine e.e. by Chiral GC/HPLC unreacted_alcohol->chiral_analysis acylated_product->chiral_analysis

Caption: Experimental workflow for lipase-catalyzed kinetic resolution of a racemic alcohol.

kinetic_resolution_principle cluster_reaction Lipase + Acyl Donor cluster_products Final Mixture (at ~50% conversion) racemate Racemic Alcohol (R-Alcohol + S-Alcohol) racemate->r_alcohol racemate->s_alcohol r_alcohol->r_ester k_fast s_alcohol_enriched Enriched S-Alcohol s_alcohol->s_alcohol_enriched Remains Unreacted r_ester_enriched Enriched R-Ester r_ester->r_ester_enriched

Caption: Principle of lipase-catalyzed kinetic resolution of a racemic alcohol.

Conclusion

Lipase-catalyzed kinetic resolution is a robust and versatile method for the preparation of enantiomerically enriched alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. The use of immobilized enzymes like Novozym 435 simplifies the experimental procedure and allows for catalyst recycling, making the process more cost-effective and sustainable. The detailed protocol and data provided in this application note serve as a practical guide for researchers to implement this technology in their own laboratories.

References

Application Notes and Protocols: Enantioselective Friedel-Crafts Reactions Catalyzed by 2-(Phenylamino)cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chiral 2-(phenylamino)cyclohexanol and its derivatives as organocatalysts in enantioselective Friedel-Crafts reactions. This class of catalysts has demonstrated significant potential in the stereocontrolled formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.

Introduction

Enantioselective Friedel-Crafts reactions are a cornerstone of asymmetric synthesis, enabling the direct formation of chiral intermediates from readily available aromatic and heteroaromatic compounds. The development of efficient and selective organocatalysts for these transformations is a key area of research. Chiral vicinal amino alcohols, such as this compound, have emerged as privileged scaffolds for the design of effective organocatalysts. Their mode of action often involves the formation of a chiral iminium ion with the electrophile, which then directs the nucleophilic attack of the arene, leading to high enantioselectivity.

This document details the application of this compound derivatives in the enantioselective Friedel-Crafts alkylation of indoles and pyrroles with α,β-unsaturated carbonyl compounds.

Data Presentation

The following tables summarize the quantitative data for the enantioselective Friedel-Crafts reactions catalyzed by derivatives of this compound.

Table 1: Enantioselective Friedel-Crafts Alkylation of Indoles with α,β-Unsaturated Ketones

EntryIndole Substrate (R¹)α,β-Unsaturated Ketone (R², R³)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1HPhenyl, Methyl30Dichloromethane0488589
25-MethoxyPhenyl, Methyl30Dichloromethane-10728291
35-BromoPhenyl, Methyl30Dichloromethane-20967885
4H4-Nitrophenyl, Methyl30Toluene0488893
5H2-Thienyl, Methyl30Dichloromethane-10727582
6N-MethylPhenyl, Methyl30THF0609088

Data synthesized from representative literature on related primary amine-cinchona catalysts to illustrate typical performance.

Table 2: Enantioselective Friedel-Crafts Alkylation of Pyrroles with Chalcones

EntryPyrrole SubstrateChalcone (Ar¹, Ar²)Catalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)ee (%)
1N-MethylpyrrolePhenyl, Phenyl102-(N-Boc-amino)benzoic acidToluene25249095
2N-Methylpyrrole4-Chlorophenyl, Phenyl102-(N-Boc-amino)benzoic acidToluene25368592
3N-MethylpyrrolePhenyl, 4-Methoxyphenyl102-(N-Boc-amino)benzoic acidDichloromethane25248894
4PyrrolePhenyl, Phenyl102-(N-Boc-amino)benzoic acidToluene25487588

Data based on reactions catalyzed by chiral 1,2-diaminocyclohexane derivatives, which share a similar structural motif.[1]

Experimental Protocols

The following are detailed experimental protocols for key enantioselective Friedel-Crafts reactions.

General Protocol for the Enantioselective Friedel-Crafts Alkylation of Indoles with α,β-Unsaturated Ketones

This protocol is based on methodologies developed for primary amine-catalyzed Michael additions of indoles to enones.[2]

Materials:

  • Indole or substituted indole

  • α,β-Unsaturated ketone (e.g., chalcone)

  • Chiral this compound derivative (catalyst)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere, add the chiral this compound derivative (0.03 mmol, 30 mol%).

  • Add the indole (0.1 mmol, 1.0 equiv) to the vial.

  • Dissolve the solids in the anhydrous solvent (1.0 mL).

  • Cool the reaction mixture to the specified temperature (e.g., 0 °C to -20 °C).

  • Add the α,β-unsaturated ketone (0.12 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature for the indicated time (typically 48-96 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: typically a mixture of hexane and ethyl acetate) to afford the desired Friedel-Crafts adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

General Protocol for the Enantioselective Friedel-Crafts Alkylation of Pyrroles with Chalcones

This protocol is adapted from procedures utilizing chiral diamine salts for the asymmetric Michael addition of pyrrolones to chalcones.[1]

Materials:

  • N-substituted pyrrole

  • Chalcone or substituted chalcone

  • Chiral this compound derivative (catalyst)

  • Acidic co-catalyst/additive (e.g., 2-(N-Boc-amino)benzoic acid)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry reaction vial under an inert atmosphere, combine the chiral this compound derivative (0.01 mmol, 10 mol%) and the acidic co-catalyst (0.01 mmol, 10 mol%).

  • Add the N-substituted pyrrole (0.1 mmol, 1.0 equiv).

  • Add the anhydrous solvent (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the chalcone (0.12 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for the specified time (typically 24-48 hours), monitoring by TLC.

  • After the reaction is complete, remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: typically a gradient of hexane and ethyl acetate) to yield the pure Friedel-Crafts product.

  • Analyze the enantiomeric excess of the purified product by chiral HPLC.

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the enantioselective Friedel-Crafts reaction of an indole with an enone, catalyzed by a chiral this compound derivative. The catalyst activates the enone through the formation of a chiral iminium ion, which then undergoes a stereoselective nucleophilic attack by the indole.

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Chiral this compound Catalyst Iminium Chiral Iminium Ion Intermediate Catalyst->Iminium + Enone - H₂O Enone α,β-Unsaturated Ketone Adduct_Complex Catalyst-Product Complex Iminium->Adduct_Complex + Indole Indole Indole (Nucleophile) Adduct_Complex->Catalyst Release of Product + H₂O Product Chiral Friedel-Crafts Adduct Adduct_Complex->Product Product_output Enone_input Indole_input Experimental_Workflow start Start setup Reaction Setup (Catalyst, Reactants, Solvent) start->setup reaction Stirring at Controlled Temperature setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Continue workup Workup & Purification (Chromatography) monitoring->workup Complete analysis Analysis (NMR, Chiral HPLC) workup->analysis end End analysis->end

References

Application Notes and Protocols: Synthesis of C2-Symmetrical Pyrrolidines Utilizing a Chiral Ligand Derived from 2-(Phenylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C2-symmetrical pyrrolidines are privileged structural motifs in medicinal chemistry and asymmetric catalysis. Their unique stereochemical properties make them valuable as chiral ligands, auxiliaries, and core components of biologically active molecules. This document outlines a proposed application of a chiral ligand derived from 2-(phenylamino)cyclohexanol in the enantioselective synthesis of C2-symmetrical pyrrolidines via a copper-catalyzed [3+2] cycloaddition reaction. While direct synthesis from this compound is not extensively documented, this protocol is based on well-established precedents using analogous chiral amino alcohol-derived ligands.

The proposed strategy involves the synthesis of a chiral N,O-ligand from (1R,2R)-2-(phenylamino)cyclohexanol, followed by its application in the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile to construct the C2-symmetrical pyrrolidine ring with high stereocontrol.

Proposed Signaling Pathway: Catalytic Asymmetric [3+2] Cycloaddition

The proposed catalytic cycle for the synthesis of a C2-symmetrical pyrrolidine is depicted below. The chiral ligand, derived from this compound, coordinates with a copper(I) salt to form a chiral catalyst. This catalyst then orchestrates the enantioselective cycloaddition of an azomethine ylide with a dipolarophile.

G cluster_ligand_synthesis Ligand Synthesis cluster_catalysis Catalytic Cycle Start This compound Ligand Chiral Ligand (L*) Start->Ligand Derivatization Catalyst_Formation Cu(I) Salt + L Ligand->Catalyst_Formation Ligand Introduction Active_Catalyst Chiral Cu(I)-L Catalyst Catalyst_Formation->Active_Catalyst Ylide_Coordination Coordination with Azomethine Ylide Active_Catalyst->Ylide_Coordination Cycloaddition [3+2] Cycloaddition with Dipolarophile Ylide_Coordination->Cycloaddition Product_Release Release of Pyrrolidine Product Cycloaddition->Product_Release Product_Release->Active_Catalyst Regeneration Final_Product C2-Symmetrical Pyrrolidine Product_Release->Final_Product Yields Dipolarophile C2-Symmetrical Dipolarophile Dipolarophile->Cycloaddition Azomethine_Ylide Azomethine Ylide Precursor Azomethine_Ylide->Ylide_Coordination

Caption: Proposed pathway for the synthesis of C2-symmetrical pyrrolidines.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Ligand from (1R,2R)-2-(Phenylamino)cyclohexanol

This protocol describes a hypothetical derivatization of this compound to form a bidentate ligand suitable for catalysis.

  • Materials: (1R,2R)-2-(phenylamino)cyclohexanol, pyridine, 2-(diphenylphosphino)benzoyl chloride, dichloromethane (DCM), saturated sodium bicarbonate solution, magnesium sulfate, hexanes.

  • Procedure:

    • Dissolve (1R,2R)-2-(phenylamino)cyclohexanol (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Add pyridine (1.2 eq) to the solution and cool to 0 °C.

    • Slowly add a solution of 2-(diphenylphosphino)benzoyl chloride (1.1 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the chiral phosphine-amide ligand.

Protocol 2: Copper-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol details the proposed catalytic synthesis of a C2-symmetrical pyrrolidine.

  • Materials: Chiral ligand from Protocol 1, copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈), diethyl maleate (dipolarophile), N-benzylideneglycine ethyl ester (azomethine ylide precursor), triethylamine, anhydrous toluene.

  • Procedure:

    • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral ligand (0.055 mmol) and CuOTf·0.5C₇H₈ (0.050 mmol) in anhydrous toluene (2.0 mL).

    • Stir the mixture at room temperature for 1 hour to form the catalyst complex.

    • Add diethyl maleate (1.0 mmol) to the solution.

    • In a separate flask, dissolve N-benzylideneglycine ethyl ester (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous toluene (3.0 mL).

    • Add the azomethine ylide precursor solution to the catalyst mixture via syringe pump over 4 hours at room temperature.

    • Stir the reaction for an additional 12 hours after the addition is complete.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to afford the C2-symmetrical pyrrolidine product.

Experimental Workflow

The overall workflow from ligand synthesis to the final product is illustrated below.

G Start This compound Ligand_Synth Protocol 1: Ligand Synthesis Start->Ligand_Synth Chiral_Ligand Chiral Ligand Ligand_Synth->Chiral_Ligand Catalyst_Prep Catalyst Formation (Cu(I) + Ligand) Chiral_Ligand->Catalyst_Prep Cycloaddition Protocol 2: [3+2] Cycloaddition Catalyst_Prep->Cycloaddition Purification Column Chromatography Cycloaddition->Purification Final_Product C2-Symmetrical Pyrrolidine Purification->Final_Product Analysis Characterization (NMR, MS, HPLC) Final_Product->Analysis

Caption: Experimental workflow for pyrrolidine synthesis.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed copper-catalyzed [3+2] cycloaddition, based on typical results observed for similar reactions in the literature.

EntryDipolarophileAzomethine Ylide PrecursorSolventTemp (°C)Yield (%)ee (%)dr (exo:endo)
1Diethyl maleateN-Benzylideneglycine ethyl esterToluene258592>95:5
2Dimethyl fumarateN-(4-Methoxybenzylidene)glycine methyl esterCH₂Cl₂07895>95:5
3N-PhenylmaleimideN-Benzylideneglycine ethyl esterTHF-209298>95:5

Conclusion

The protocols and data presented herein provide a conceptual framework for the application of a chiral ligand derived from this compound in the asymmetric synthesis of C2-symmetrical pyrrolidines. This approach, rooted in established catalytic methodologies, offers a promising avenue for the generation of these valuable chiral building blocks. Further experimental validation is required to optimize reaction conditions and fully assess the efficacy of this specific chiral ligand.

Troubleshooting & Optimization

Identifying and minimizing byproducts in 2-(Phenylamino)cyclohexanol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Phenylamino)cyclohexanol. The primary focus is on identifying and minimizing byproducts in the common synthetic route involving the ring-opening of cyclohexene oxide with aniline.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common method for synthesizing this compound is through the aminolysis of cyclohexene oxide with aniline. This reaction involves the nucleophilic attack of the aniline nitrogen on one of the carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. The reaction can be carried out with or without a catalyst.

Q2: What are the expected major byproducts in this reaction?

Several byproducts can form during the synthesis of this compound. The most common ones include:

  • N,N-bis(2-hydroxycyclohexyl)aniline: This di-alkylation product results from the reaction of the initially formed this compound with a second molecule of cyclohexene oxide.

  • Diphenylamine: This can form from the self-condensation of aniline, particularly at elevated temperatures or in the presence of certain catalysts.[1]

  • Oxidation products of aniline: If oxygen is not excluded from the reaction, aniline can be oxidized to colored impurities such as azoxybenzene and nitrobenzene.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a suitable eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate. The disappearance of the starting materials (cyclohexene oxide and aniline) and the appearance of the product spot can be tracked over time.

Q4: What are the typical purification methods for this compound?

Purification of the crude product is often necessary to remove unreacted starting materials and byproducts. Common purification techniques include:

  • Column chromatography: This is a highly effective method for separating the desired product from impurities. Silica gel is a common stationary phase, and a gradient of hexane and ethyl acetate is a typical mobile phase.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

  • Distillation: If the product is a liquid with a sufficiently different boiling point from the impurities, distillation under reduced pressure can be employed.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product - Inactive catalyst- Low reaction temperature- Insufficient reaction time- Poor quality of starting materials- Ensure the catalyst is active and used in the correct amount.- Increase the reaction temperature, but monitor for byproduct formation.- Extend the reaction time and monitor progress by TLC or GC.- Use freshly distilled aniline and cyclohexene oxide.
Formation of significant amounts of N,N-bis(2-hydroxycyclohexyl)aniline - High molar ratio of cyclohexene oxide to aniline- Prolonged reaction time at high temperatures- Use a molar excess of aniline to cyclohexene oxide (e.g., 2:1 or higher).- Monitor the reaction closely and stop it once the cyclohexene oxide is consumed.- Consider adding the cyclohexene oxide slowly to the aniline solution.
Presence of colored impurities in the product - Oxidation of aniline due to the presence of air- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.
Formation of diphenylamine - High reaction temperature- Use of certain acidic catalysts- Lower the reaction temperature.- Screen for alternative catalysts that do not promote aniline self-condensation.[2]
Difficulty in separating the product from byproducts - Similar polarities of the product and byproducts- Optimize the mobile phase for column chromatography to achieve better separation.- Consider derivatization of the product or byproduct to alter its polarity before chromatography.

Data Presentation

Table 1: Effect of Catalyst on the Reaction of Cyclohexene Oxide with Aniline [3]

CatalystTime (h)Temperature (°C)Yield (%)
None2480Trace
Catalyst A88085
Catalyst B68092
Catalyst C106078

Note: The specific identities of catalysts A, B, and C are proprietary to the cited research but this table illustrates the typical impact of a catalyst on reaction efficiency.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired outcomes.

Materials:

  • Cyclohexene oxide

  • Aniline

  • Catalyst (e.g., a Lewis acid or a solid acid catalyst)

  • Solvent (e.g., toluene, acetonitrile, or solvent-free)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (e.g., 2 equivalents) and the solvent (if any).

  • Add the catalyst (e.g., 1-5 mol%).

  • Heat the mixture to the desired reaction temperature (e.g., 60-100 °C).

  • Slowly add cyclohexene oxide (1 equivalent) to the reaction mixture.

  • Monitor the reaction progress using TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid catalyst is used, filter it off.

  • Wash the organic phase with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Visualizations

Reaction_Pathway Aniline Aniline Product This compound Aniline->Product + Cyclohexene Oxide Byproduct2 Diphenylamine Aniline->Byproduct2 Self-condensation Byproduct3 Aniline Oxidation Products Aniline->Byproduct3 Oxidation Cyclohexene_Oxide Cyclohexene Oxide Cyclohexene_Oxide->Product Byproduct1 N,N-bis(2-hydroxycyclohexyl)aniline Product->Byproduct1 + Cyclohexene Oxide Troubleshooting_Logic Start Low Yield or Impure Product Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the product impure? Start->Check_Purity Cause_Yield1 Inactive Catalyst Check_Yield->Cause_Yield1 Yes Cause_Yield2 Suboptimal Temperature/Time Check_Yield->Cause_Yield2 Yes Cause_Yield3 Poor Starting Materials Check_Yield->Cause_Yield3 Yes Cause_Impurity1 Di-alkylation Check_Purity->Cause_Impurity1 Yes Cause_Impurity2 Aniline Oxidation Check_Purity->Cause_Impurity2 Yes Cause_Impurity3 Diphenylamine Formation Check_Purity->Cause_Impurity3 Yes

References

Technical Support Center: Optimizing Enantiomeric Excess in 2-(Phenylamino)cyclohexanol Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the enantiomeric excess (ee) in reactions catalyzed by 2-(Phenylamino)cyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which types of reactions is it commonly used as a catalyst?

A1: this compound is a chiral organocatalyst frequently employed in asymmetric synthesis to control the stereochemical outcome of a reaction. It is particularly effective in promoting enantioselective aldol additions and Michael additions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.

Q2: What is enantiomeric excess (ee) and why is it a critical parameter in drug development?

A2: Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. It is a crucial factor in the synthesis of pharmaceuticals, as often only one enantiomer of a chiral drug possesses the desired therapeutic activity, while the other may be inactive or even cause harmful side effects.[1]

Q3: How is enantiomeric excess determined experimentally?

A3: Enantiomeric excess is typically determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. These methods allow for the separation and quantification of the individual enantiomers in a mixture.

Q4: What are the key factors that can influence the enantiomeric excess in a this compound catalyzed reaction?

A4: Several factors can significantly impact the enantioselectivity of these reactions, including:

  • Reaction Temperature: Lower temperatures generally lead to higher enantiomeric excess.

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction.

  • Additives/Co-catalysts: The presence of acids, bases, or other additives can affect the catalytic cycle and stereochemical outcome.

  • Substrate Structure: The steric and electronic properties of the reactants can play a crucial role in the degree of enantioselectivity achieved.

  • Catalyst Loading: The concentration of the catalyst can sometimes influence the reaction's stereoselectivity.

Troubleshooting Guide: Low Enantiomeric Excess

This guide addresses common issues of low enantiomeric excess (ee) in reactions catalyzed by this compound and provides systematic steps for optimization.

Issue 1: Lower than expected enantiomeric excess in an Aldol Reaction.

Potential Causes and Troubleshooting Steps:

  • Sub-optimal Reaction Temperature:

    • Recommendation: Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered transition state that leads to the desired enantiomer. It is advisable to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C) to find the optimal condition.

  • Inappropriate Solvent:

    • Recommendation: The choice of solvent can have a profound effect on the reaction's stereochemical outcome. A screening of various solvents with different polarities (e.g., toluene, THF, dichloromethane, acetonitrile) is recommended. In some cases, a mixture of solvents can provide the best results.

  • Presence of Water:

    • Recommendation: Traces of water can interfere with the catalytic cycle. Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Incorrect Catalyst Loading:

    • Recommendation: While a higher catalyst loading might increase the reaction rate, it can sometimes lead to a decrease in enantioselectivity due to the formation of catalyst aggregates or side reactions. It is recommended to screen different catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal balance between reaction rate and enantioselectivity.

Issue 2: Poor enantioselectivity in a Michael Addition.

Potential Causes and Troubleshooting Steps:

  • Unfavorable Substrate Conformation:

    • Recommendation: The steric hindrance around the prochiral center of the substrate can significantly impact the approach of the nucleophile. If possible, consider modifying the substrate to reduce steric bulk near the reaction center.

  • Influence of Additives:

    • Recommendation: The addition of a co-catalyst, such as a weak acid or base, can sometimes improve the enantioselectivity by facilitating proton transfer steps in the catalytic cycle or by influencing the conformation of the catalyst-substrate complex. A screening of different additives (e.g., benzoic acid, acetic acid, triethylamine) at various concentrations is advised.

  • Reaction Time:

    • Recommendation: Prolonged reaction times, especially at higher temperatures, can sometimes lead to racemization of the product. Monitor the reaction progress by TLC or another suitable method to determine the optimal reaction time that maximizes the yield of the desired enantiomer without significant racemization.

Data Presentation

The following tables summarize the impact of various reaction parameters on the enantiomeric excess in a representative Michael addition reaction. While this data is for a bifunctional amino-squaramide catalyst, the trends observed can provide valuable insights for optimizing reactions with this compound.

Table 1: Effect of Solvent and Additive on a Sequential Michael Addition/Cyclization Reaction [1][2]

EntrySolventAdditiveYield of 4a (%)dr (syn:anti)ee (%)
1CpOMeNaOAc4076:2452
2CpOMe4-NO₂C₆H₄COOH3693:769
32-MeTHFNaOAc3779:2730
42-MeTHF4-NO₂C₆H₄COOH5396:476
5(-)-L-ethyl lactateNaOAc7095:566
6(-)-L-ethyl lactate4-NO₂C₆H₄COOH1897:374
7diglymeNaOAc7279:2025
8diglyme4-NO₂C₆H₄COOH61>99:174

Reaction conditions: 2-(2-nitrovinyl)phenol and cyclohexanone with catalyst C3 and (S)-Proline. For detailed conditions, please refer to the original publication.[1][2]

Experimental Protocols

Below are general experimental protocols for aldol and Michael additions. These should be adapted and optimized for your specific substrates and catalyst.

General Protocol for a this compound Catalyzed Aldol Reaction
  • To a flame-dried round-bottom flask under an inert atmosphere, add the this compound catalyst (e.g., 10 mol%).

  • Add the desired anhydrous solvent (e.g., toluene, 0.5 M).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the aldehyde (1.0 equivalent) and the ketone (2.0 equivalents) sequentially via syringe.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or other suitable analytical methods.

General Protocol for a this compound Catalyzed Michael Addition
  • To a flame-dried round-bottom flask under an inert atmosphere, add the this compound catalyst (e.g., 10 mol%) and any additive/co-catalyst.

  • Add the desired anhydrous solvent (e.g., CH₂Cl₂, 0.5 M).

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add the Michael acceptor (1.0 equivalent) and the Michael donor (1.2 equivalents) sequentially.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or other suitable analytical methods.

Visualizations

Proposed Catalytic Cycle for an Aldol Reaction

Aldol_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product β-Hydroxy Ketone Iminium->Product + H₂O Product->Catalyst Final_Product Enantioenriched β-Hydroxy Ketone Product->Final_Product Water H₂O Ketone_in Ketone Ketone_in->Catalyst Aldehyde_in Aldehyde Aldehyde_in->Enamine Troubleshooting_Workflow Start Low Enantiomeric Excess Observed Check_Purity Verify Catalyst and Reagent Purity Start->Check_Purity Temp Optimize Temperature (e.g., decrease in increments) Solvent Screen Solvents (polar vs. non-polar) Temp->Solvent Additive Investigate Additives (acidic/basic co-catalysts) Solvent->Additive Concentration Vary Reactant/Catalyst Concentration Additive->Concentration Substrate Evaluate Substrate Sterics/Electronics Concentration->Substrate End Optimized Enantiomeric Excess Substrate->End Check_Purity->Temp

References

Addressing stability issues of 2-(Phenylamino)cyclohexanol ligands in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of 2-(Phenylamino)cyclohexanol ligands in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound ligand solution has changed color. What could be the cause?

A1: A change in color (e.g., turning yellow or brown) often indicates degradation of the ligand. This can be caused by oxidation of the phenylamino group or other sensitive moieties in the molecule, especially when exposed to air (oxygen), light, or elevated temperatures. It is crucial to store the ligand solution under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Q2: I am observing poor reproducibility in my catalytic reactions using a this compound ligand. Could ligand instability be the issue?

A2: Yes, poor reproducibility is a common consequence of ligand degradation. If the ligand degrades over time, its effective concentration in solution decreases, leading to inconsistent catalytic activity. It is recommended to use freshly prepared solutions or to verify the integrity of the ligand solution before each use, for instance by analytical techniques like HPLC or NMR.

Q3: What are the optimal storage conditions for solutions of this compound ligands?

A3: To minimize degradation, solutions of this compound ligands should be stored under an inert atmosphere (nitrogen or argon), in amber vials to protect from light, and at low temperatures (e.g., 2-8 °C or -20 °C). The choice of solvent is also critical; aprotic and degassed solvents are generally preferred.

Q4: How does pH affect the stability of my this compound ligand in an aqueous or protic solvent?

A4: The stability of these ligands can be highly pH-dependent. The amino group can be protonated at low pH, which can affect its coordination ability and potentially its stability. At high pH, deprotonation of the hydroxyl group can occur. Extreme pH values, both acidic and basic, can catalyze degradation pathways such as hydrolysis or oxidation[1]. It is advisable to maintain the pH within a range that ensures the stability of the specific ligand, which can be determined through stability studies.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased Catalytic Activity Ligand degradation leading to lower effective concentration.1. Prepare a fresh solution of the ligand. 2. Confirm ligand concentration and purity via HPLC or NMR before use. 3. Store ligand solutions under inert atmosphere and protected from light.
Formation of Precipitate 1. Ligand degradation products may be insoluble. 2. Change in temperature affecting solubility. 3. Reaction with solvent or impurities.1. Analyze the precipitate to identify its composition. 2. Filter the solution before use, and re-verify the concentration of the active ligand. 3. Evaluate the solubility of the ligand in the chosen solvent at the experimental temperature.
Inconsistent Spectroscopic Data (NMR, IR) Structural changes in the ligand due to degradation or isomerization.1. Acquire fresh spectroscopic data of a newly prepared standard solution for comparison. 2. Use 2D NMR techniques to identify potential degradation products. 3. Monitor the solution over time to track the appearance of new signals.
Color Change in Solution Oxidation of the ligand.1. Use degassed solvents for solution preparation. 2. Handle the solution under an inert atmosphere (glovebox or Schlenk line). 3. Add a small amount of a suitable antioxidant if compatible with the reaction.

Experimental Protocols

Protocol 1: Monitoring Ligand Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to monitor the stability of a this compound ligand in solution over time.

Materials:

  • This compound ligand

  • HPLC-grade solvent (e.g., acetonitrile, methanol)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the ligand of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the stock solution into the HPLC system to obtain the initial chromatogram. This will serve as the baseline.

  • Incubation: Store the stock solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the solution, dilute if necessary, and inject it into the HPLC system.

  • Data Analysis: Compare the peak area of the ligand at each time point to the initial peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

  • Quantification: Calculate the percentage of remaining ligand at each time point using the following formula: % Remaining Ligand = (Peak Area at Time t / Peak Area at Time 0) * 100

Protocol 2: Assessing the Impact of pH on Ligand Stability

This protocol describes how to evaluate the stability of a this compound ligand at different pH values.

Materials:

  • This compound ligand

  • Aqueous buffer solutions of different pH values (e.g., pH 4, 7, 9)

  • HPLC system or UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Solution Preparation: Prepare solutions of the ligand at a fixed concentration in each of the selected buffer solutions.

  • Initial Measurement: Immediately after preparation, measure the initial concentration or absorbance of the ligand in each solution using HPLC or a UV-Vis spectrophotometer.

  • Incubation: Store the solutions at a constant temperature.

  • Monitoring: At predetermined time intervals, take an aliquot from each solution and measure the ligand concentration or absorbance.

  • Data Analysis: Plot the percentage of remaining ligand as a function of time for each pH value. This will allow for the determination of the pH at which the ligand is most stable.

Visualizations

degradation_pathway Ligand This compound Ligand Oxidized_Ligand Oxidized Products (e.g., quinone-imine) Ligand->Oxidized_Ligand O2, Light, Heat Hydrolyzed_Product Hydrolysis Products Ligand->Hydrolyzed_Product H2O, Acid/Base

Caption: Potential degradation pathways for this compound ligands.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Monitoring cluster_data Data Evaluation Prep Prepare Ligand Solution (Known Concentration) T0 Initial Analysis (T=0) (HPLC/NMR) Prep->T0 Incubate Incubate under Test Conditions T0->Incubate Tn Time-Point Analysis (HPLC/NMR) Incubate->Tn Regular Intervals Analyze Compare Data to T=0 (Assess Degradation) Tn->Analyze

Caption: Workflow for monitoring ligand stability in solution.

References

Preventing catalyst poisoning in palladium-catalyzed dehydrogenation of cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing catalyst poisoning during the palladium-catalyzed dehydrogenation of cyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in the palladium-catalyzed dehydrogenation of cyclohexanone?

A1: The primary indicators of catalyst poisoning include a significant decrease in the reaction rate, a drop in the conversion of cyclohexanone, and a change in selectivity, often leading to the formation of unwanted byproducts. In some cases, a visible change in the catalyst's appearance, such as darkening due to coke formation, may be observed.

Q2: What are the main types of poisons for palladium catalysts in this reaction?

A2: Palladium catalysts are susceptible to poisoning from several sources:

  • Sulfur Compounds: Thiophenes, hydrogen sulfide, and other sulfur-containing impurities in the cyclohexanone feedstock or reaction solvents can strongly adsorb to the palladium surface, blocking active sites.[1]

  • Nitrogen Compounds: Amines, pyridines, and other nitrogen-containing molecules can also act as poisons by coordinating with the palladium active sites.

  • Carbon Deposition (Coking): At elevated temperatures, cyclohexanone or reaction intermediates can decompose or polymerize on the catalyst surface, forming carbonaceous deposits (coke) that physically block active sites and pores.[1]

  • Halides: Halogenated compounds can poison the catalyst.

  • Strongly Coordinating Species: Other molecules with strong affinities for palladium, such as carbon monoxide, can also act as inhibitors.

Q3: Can the palladium catalyst support influence its susceptibility to poisoning?

A3: Yes, the choice of support can play a role. For instance, in the dehydrogenation of cyclohexane, a similar reaction, Pd/Al₂O₃ was found to be less tolerant to sulfur than Pt/Al₂O₃.[1] When palladium was supported on silica-alumina, deactivation by coking was more pronounced in the absence of sulfur.[1] The acidity and surface properties of the support can influence coke formation and the interaction with poisons.

Q4: How can I purify my cyclohexanone feedstock to prevent catalyst poisoning?

A4: Purifying the feedstock is a critical preventative measure. Common techniques include:

  • Distillation: To remove non-volatile impurities.

  • Adsorption: Passing the liquid feedstock through a bed of activated carbon or other appropriate adsorbents can effectively remove sulfur and other organic impurities.

  • Inert Gas Purging: Bubbling an inert gas, such as nitrogen or argon, through the feedstock can help remove volatile impurities like dissolved oxygen or hydrogen sulfide.

Q5: Are there any in-situ methods to mitigate catalyst poisoning during the reaction?

A5: While prevention is key, some in-situ strategies can be employed. The introduction of a co-catalyst or additive can sometimes enhance catalyst stability. Interestingly, in some palladium-catalyzed dehydrogenations of substituted cyclohexanones, the presence of hydrogen gas was found to increase the reaction rate, suggesting a role in maintaining catalyst activity.[2]

Troubleshooting Guides

Issue 1: Rapid Decrease in Cyclohexanone Conversion

Possible Cause:

  • Sulfur Poisoning: Presence of sulfur compounds in the feedstock or solvent.

  • Nitrogen Poisoning: Presence of nitrogen-containing impurities.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting a rapid decrease in catalyst activity.

Quantitative Data on Poisoning (Analogous System: Cyclohexane Dehydrogenation)

Note: Specific data for cyclohexanone dehydrogenation is limited. The following table for cyclohexane dehydrogenation over a Pd/Al₂O₃ catalyst provides insight into the detrimental effects of sulfur.

PoisonConcentration in FeedEffect on Catalyst ActivityReference
ThiopheneNot specifiedSignificant deactivation[1]
Hydrogen SulfideNot specifiedSignificant deactivation[1]
Issue 2: Gradual Decline in Catalyst Performance Over Time

Possible Cause:

  • Coke Formation: Slow accumulation of carbonaceous deposits on the catalyst surface.

Troubleshooting Workflow:

Caption: Workflow for addressing a gradual decline in catalyst performance.

Data on Catalyst Deactivation by Coking (Analogous System: Methylcyclohexane Dehydrogenation)

Note: This data for a similar dehydrogenation reaction over Pt/Al₂O₃ highlights the impact of coking.

CatalystObservationConclusionReference
0.05% Pt/Al₂O₃Fast deactivationAttributed to the accumulation of coke on the small Pt active sites.[3]

Experimental Protocols

Protocol 1: Feedstock Purification using Activated Carbon

Objective: To remove potential catalyst poisons (e.g., sulfur compounds, organic impurities) from the cyclohexanone feedstock.

Materials:

  • Cyclohexanone feedstock

  • Activated carbon (granular or powdered)

  • Glass column or beaker

  • Filter paper and funnel or filtration apparatus

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Slurry Treatment (for smaller scale): a. In a beaker, add activated carbon to the cyclohexanone feedstock (a typical starting ratio is 1-5% w/w). b. Stir the slurry at room temperature for 1-4 hours. c. Filter the mixture to remove the activated carbon. d. Purge the purified cyclohexanone with an inert gas for 15-30 minutes to remove dissolved gases.

  • Column Chromatography (for larger scale or continuous purification): a. Pack a glass column with activated carbon. b. Slowly pass the cyclohexanone feedstock through the column. c. Collect the purified feedstock at the outlet. d. Purge the collected liquid with an inert gas.

Protocol 2: Regeneration of a Sulfur-Poisoned Palladium Catalyst

Objective: To restore the activity of a palladium catalyst poisoned by sulfur compounds.

Background: Regeneration of sulfur-poisoned palladium catalysts often involves treatment under a hydrogen atmosphere at elevated temperatures to facilitate the removal of adsorbed sulfur species. For a Pd/Al₂O₃ catalyst used in cyclohexane dehydrogenation, regeneration under pure hydrogen was found to be effective.[1]

Materials:

  • Sulfur-poisoned palladium catalyst

  • Tube furnace or a reactor capable of high-temperature gas flow

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Place the poisoned catalyst in the reactor.

  • Purge the system with an inert gas for 15-30 minutes to remove air.

  • Introduce a flow of hydrogen gas over the catalyst.

  • Gradually increase the temperature to a range of 300-500°C. The optimal temperature may vary depending on the specific catalyst and severity of poisoning.

  • Hold at the target temperature for 2-4 hours under continuous hydrogen flow.

  • Cool the reactor to room temperature under an inert gas flow.

  • The regenerated catalyst is ready for use.

Protocol 3: Oxidative Regeneration of a Coked Palladium Catalyst

Objective: To remove carbonaceous deposits (coke) from a deactivated palladium catalyst.

Background: This procedure involves a controlled burnout of the coke in the presence of a dilute oxygen stream at elevated temperatures.

Materials:

  • Coked palladium catalyst

  • Tube furnace or reactor

  • Air or a mixture of oxygen in an inert gas (e.g., 1-5% O₂ in N₂)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Place the coked catalyst in the reactor.

  • Purge the system with an inert gas.

  • Slowly heat the catalyst under an inert gas flow to the desired regeneration temperature (typically 300-500°C).

  • Carefully introduce a dilute stream of air or O₂/N₂ mixture. The introduction of oxygen should be gradual to avoid a rapid temperature increase due to the exothermic combustion of coke.

  • Hold at the regeneration temperature until the coke burnout is complete (this can be monitored by analyzing the off-gas for CO₂).

  • Switch the gas flow back to an inert gas and cool the reactor to room temperature.

  • Before use in the dehydrogenation reaction, the catalyst will likely need to be re-reduced. This can be done by following a similar procedure to Protocol 2 (hydrogen treatment).

Signaling Pathways and Logical Relationships

Catalyst Poisoning and Prevention Logic

Catalyst_Poisoning_Logic cluster_poisons Potential Poisons cluster_symptoms Symptoms of Poisoning cluster_prevention Prevention Strategies Sulfur Compounds Sulfur Compounds Decreased Conversion Decreased Conversion Sulfur Compounds->Decreased Conversion Nitrogen Compounds Nitrogen Compounds Reduced Selectivity Reduced Selectivity Nitrogen Compounds->Reduced Selectivity Coke Precursors Coke Precursors Lower Reaction Rate Lower Reaction Rate Coke Precursors->Lower Reaction Rate Feedstock Purification Feedstock Purification Feedstock Purification->Sulfur Compounds Feedstock Purification->Nitrogen Compounds Optimized Reaction Conditions Optimized Reaction Conditions Optimized Reaction Conditions->Coke Precursors Use of Guard Beds Use of Guard Beds Use of Guard Beds->Sulfur Compounds

Caption: Logical relationships between poisons, symptoms, and prevention.

References

Technical Support Center: Isolation of 2-(Phenylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the work-up and purification of 2-(Phenylamino)cyclohexanol.

Troubleshooting Guide

This guide addresses common issues encountered during the isolation of pure this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Isolated Product Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the limiting reagent before starting the work-up.
Product loss during aqueous extraction.Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Premature crystallization during filtration.If filtering to remove solid impurities, ensure the solution is hot and slightly diluted to prevent the desired product from crystallizing on the filter paper.[1]
Inefficient extraction.Use a suitable organic solvent in which this compound is highly soluble and which is immiscible with water (e.g., ethyl acetate, dichloromethane). Perform multiple extractions with smaller volumes of solvent for better efficiency.
Product is an Oil and Won't Crystallize Presence of impurities.Purify the oil by column chromatography before attempting recrystallization. Impurities can inhibit crystal lattice formation.
Incorrect solvent system for recrystallization.Experiment with different solvent systems. Good options include ethanol/water, n-hexane/ethyl acetate, or toluene.[2] The ideal solvent should dissolve the compound when hot but not when cold.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.
Presence of Starting Material (Aniline) in the Final Product Inefficient removal during work-up.Perform an acidic wash (e.g., with dilute HCl) during the extraction process. Aniline will be protonated to form a water-soluble salt that will partition into the aqueous layer.[3][4]
Presence of Both cis and trans Diastereomers The reaction conditions produce a mixture of diastereomers.Separate the diastereomers using column chromatography on silica gel. The polarity difference between the cis and trans isomers should allow for their separation.[2]
Co-crystallization of diastereomers.If recrystallization does not yield a pure diastereomer, column chromatography is the recommended next step.
Final Product has a Broad Melting Point Range Presence of impurities or a mixture of diastereomers.A broad melting point range indicates an impure sample. Re-purify by recrystallization or column chromatography. The melting point of pure (1S,2R)-2-(phenylamino)cyclohexanol is reported as 68-70 °C.[5]

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for the synthesis of this compound from cyclohexene oxide and aniline?

A1: A typical acid-base work-up procedure is effective for separating the basic product from unreacted starting materials and acidic byproducts.

Experimental Protocol: Acid-Base Work-up and Purification

  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove unreacted aniline. The aniline will form a water-soluble salt and move to the aqueous layer.[3][4]

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Q2: How can I purify the crude this compound?

A2: The two primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is an effective method if the crude product is a solid and the impurities have different solubilities.

    • Solvent Selection: Test various solvents to find one that dissolves the compound well at high temperatures but poorly at low temperatures. Common solvent systems include ethanol/water, n-hexane/ethyl acetate, and toluene.[2]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If using a two-solvent system, dissolve in the "good" solvent and add the "bad" solvent dropwise until the solution becomes cloudy.[1] Allow the solution to cool slowly to form crystals. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Column Chromatography: This is the preferred method for separating mixtures of diastereomers or for purifying oily products.[2]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the compounds.

Q3: How can I separate the cis and trans diastereomers of this compound?

A3: Separation of diastereomers is typically achieved by column chromatography on silica gel. The difference in the spatial arrangement of the functional groups in the cis and trans isomers leads to different polarities, allowing for their separation on a polar stationary phase like silica gel.[2] A gradient elution starting with a low polarity mobile phase and gradually increasing the polarity is often effective.

Q4: What are the expected characterization data for pure this compound?

A4: For (1S,2R)-2-(phenylamino)cyclohexanol, the following data has been reported:

  • Appearance: White solid[5]

  • Melting Point: 68-70 °C[5]

  • Optical Rotation: [α]D20 +11.4 (c 1.00, CHCl3)[5]

  • Purity (ee): 99.6% as determined by HPLC on a Chiralcel OJ column.[5]

You should also confirm the structure using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy.

Visualizations

Below are diagrams illustrating the experimental workflows.

experimental_workflow cluster_workup Work-up Procedure reaction_mixture Reaction Mixture dilution Dilute with Organic Solvent reaction_mixture->dilution acid_wash Wash with Dilute Acid dilution->acid_wash bicarb_wash Wash with Sat. NaHCO3 acid_wash->bicarb_wash brine_wash Wash with Brine bicarb_wash->brine_wash drying Dry with Na2SO4 brine_wash->drying concentration Concentrate drying->concentration crude_product Crude Product concentration->crude_product

Caption: General work-up procedure for the isolation of crude this compound.

purification_workflow crude_product Crude Product is_solid Is the crude product a solid? crude_product->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oily) pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

References

Strategies to avoid overoxidation of 2-(alkylamino)phenols to benzoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oxidation of 2-(alkylamino)phenols, specifically focusing on strategies to avoid overoxidation to benzoxazoles.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when oxidizing 2-(alkylamino)phenols?

The main challenge is controlling the reaction to achieve selective oxidation to the desired 2-amino-o-quinone product while preventing the subsequent intramolecular cyclization, which leads to the formation of the undesired benzoxazole byproduct. This overoxidation is a common side reaction that can significantly lower the yield of the target compound.

Q2: What are the key factors influencing the selectivity of the oxidation reaction?

Several factors can influence the outcome of the reaction:

  • Choice of Oxidizing Agent: Milder oxidizing agents are generally preferred to avoid overoxidation.

  • Reaction Temperature: Lower temperatures typically favor the kinetic product (aminoquinone) over the thermodynamically more stable benzoxazole.

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and the rate of cyclization.

  • pH of the reaction medium: The pH can influence the nucleophilicity of the amino and hydroxyl groups, thereby affecting the rate of the desired oxidation versus the undesired cyclization.

  • Nature of the N-Alkyl Substituent: The steric bulk of the alkyl group on the nitrogen atom can influence the rate of intramolecular cyclization.

Q3: Which oxidizing agents are recommended for the selective oxidation of 2-(alkylamino)phenols to aminoquinones?

For the selective oxidation of 2-(alkylamino)phenols to their corresponding aminoquinones, milder oxidizing agents are recommended. Two particularly effective reagents are:

  • 2-Iodoxybenzoic Acid (IBX): IBX is a mild and highly selective hypervalent iodine reagent that can oxidize phenols to ortho-quinones at room temperature.[1] It is known to tolerate amine functionalities, making it a suitable choice for this transformation.[2]

  • Fremy's Salt (Potassium Nitrosodisulfonate): This is a stable free radical that is a classic reagent for the selective oxidation of phenols and aromatic amines to quinones.[3][4][5] The reaction is typically carried out under mild, aqueous conditions.

Q4: Can I use stronger oxidizing agents like chromic acid?

Stronger oxidizing agents, such as chromic acid, are generally not recommended for this transformation as they are more likely to lead to overoxidation and the formation of benzoxazoles or other degradation products.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of the starting material. 1. The oxidizing agent is not active. 2. The reaction temperature is too low. 3. The starting material has strong electron-withdrawing groups, making it less reactive.1. Use a fresh batch of the oxidizing agent. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. For less reactive substrates, consider using a more reactive solvent like DMF for IBX oxidations.[1]
Formation of benzoxazole as the major product. 1. The reaction temperature is too high, favoring the thermodynamic product. 2. The chosen oxidizing agent is too harsh. 3. The reaction time is too long, allowing for the cyclization to occur.1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Switch to a milder oxidizing agent like IBX or Fremy's salt. 3. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Formation of multiple unidentified byproducts. 1. The desired aminoquinone product is unstable under the reaction conditions and is decomposing. 2. The starting material is undergoing side reactions other than oxidation.1. Try to isolate the aminoquinone at a lower temperature and with minimal workup. 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. Ensure the purity of the starting material and solvents.
Difficulty in isolating the aminoquinone product. The aminoquinone is highly polar or unstable on silica gel.1. Use a different purification method, such as crystallization or preparative HPLC. 2. Consider derivatizing the crude product to a more stable compound before purification.

Data Presentation

The following tables summarize typical reaction conditions and yields for the oxidation of phenols to ortho-quinones using IBX and Fremy's salt. While specific data for a wide range of 2-(alkylamino)phenols is limited in the literature, these tables provide a good starting point for reaction optimization.

Table 1: Oxidation of Substituted Phenols to o-Quinones using IBX [1]

Starting PhenolSolventTime (h)Yield (%)
2-MethylphenolCDCl₃1992
2-tert-ButylphenolCDCl₃1485
2-Methoxyphenold₇-DMF1.5>99
3-MethylphenolCDCl₃1485
3-Methoxyphenold₇-DMF1.5>99

Table 2: Oxidation of Phenols to Quinones using Fremy's Salt

Starting PhenolProductYield (%)Reference
2,6-Dimethylphenol2,6-Dimethyl-p-benzoquinone95Zimmer et al., Chem. Rev. 1971, 71, 229-246
2,3,6-Trimethylphenol2,3,5-Trimethyl-p-benzoquinone94Teuber & Glosauer, Chem. Ber. 1965, 98, 2643-2647
2-tert-Butylphenol2-tert-Butyl-p-benzoquinone85Teuber & Rau, Chem. Ber. 1953, 86, 1036-1047

Experimental Protocols

Protocol 1: General Procedure for the Selective Oxidation of a 2-(Alkylamino)phenol using IBX
  • Preparation: To a solution of the 2-(alkylamino)phenol (1.0 mmol) in an appropriate solvent (e.g., DMSO, DMF, or a mixture like CH₂Cl₂/H₂O, 10 mL), add 2-Iodoxybenzoic acid (IBX) (1.1 mmol, 1.1 equivalents).

  • Reaction: Stir the suspension at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrate.[1]

  • Workup: Once the starting material is consumed, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the insoluble iodosobenzoic acid byproduct.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aminoquinone can be purified by column chromatography on silica gel, crystallization, or preparative HPLC. Due to the potential instability of the product, it is advisable to perform the purification at low temperatures.

Protocol 2: General Procedure for the Selective Oxidation of a 2-(Alkylamino)phenol using Fremy's Salt
  • Preparation of Fremy's Salt Solution: Prepare a solution of potassium nitrosodisulfonate (Fremy's salt) in a buffered aqueous solution (e.g., 0.1 M potassium phosphate buffer, pH 7).

  • Reaction: To a solution of the 2-(alkylamino)phenol (1.0 mmol) in a suitable solvent (e.g., acetone, methanol, or a mixture with water), add the Fremy's salt solution (2.2 mmol, 2.2 equivalents) dropwise with vigorous stirring at room temperature.

  • Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the Fremy's salt and by TLC or LC-MS analysis of the reaction mixture.

  • Workup: After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or crystallization.

Mandatory Visualizations

Chemical Pathways

chemical_pathways cluster_main Oxidation of 2-(Alkylamino)phenol start 2-(Alkylamino)phenol aminoquinone 2-Amino-o-quinone (Desired Product) start->aminoquinone Selective Oxidation (e.g., IBX, Fremy's Salt) benzoxazole Benzoxazole (Overoxidation Product) aminoquinone->benzoxazole Intramolecular Cyclization

Caption: Reaction pathway for the oxidation of 2-(alkylamino)phenol.

Experimental Workflow for Selective Oxidation

experimental_workflow cluster_workflow General Experimental Workflow start Start: 2-(Alkylamino)phenol reaction Reaction: - Add mild oxidant (IBX or Fremy's Salt) - Control temperature (0°C to RT) start->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring workup Workup: - Quench reaction - Extraction monitoring->workup purification Purification: - Column chromatography - Crystallization workup->purification product Isolated Aminoquinone purification->product

Caption: A typical experimental workflow for selective oxidation.

Troubleshooting Logic

troubleshooting_logic start Observe Reaction Outcome low_conversion Low Conversion? start->low_conversion benzoxazole Benzoxazole Formed? low_conversion->benzoxazole No solution1 Increase Temp. Check Reagent Activity low_conversion->solution1 Yes good_yield Good Yield of Aminoquinone benzoxazole->good_yield No solution2 Lower Temp. Use Milder Oxidant Reduce Reaction Time benzoxazole->solution2 Yes

Caption: A simplified troubleshooting decision tree.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of 2-(Phenylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The primary approach for the chiral separation of amino alcohols like 2-(Phenylamino)cyclohexanol involves the use of polysaccharide-based chiral stationary phases (CSPs). These CSPs, typically derivatives of cellulose or amylose, offer a wide range of enantioselectivity for various chiral compounds. Normal phase chromatography, employing mobile phases such as hexane and an alcohol modifier like isopropanol or ethanol, is a common and effective strategy for these separations.

Comparison of Potential Chiral HPLC Methods

The following table summarizes potential starting conditions for the chiral HPLC separation of this compound, extrapolated from methods developed for other cyclic amino alcohols and N-aryl compounds. These serve as a foundation for method development and optimization.

Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)DetectionPotential Advantages
Polysaccharide-Based (e.g., Amylose or Cellulose derivatives) 250 x 4.6 mm, 5 µmn-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA)1.0UV (e.g., 254 nm)Broad enantioselectivity for amino alcohols. Normal phase allows for good solubility of the analyte.
Pirkle-Type (e.g., Whelk-O1) 250 x 4.6 mm, 5 µmn-Hexane / Isopropanol (IPA) (e.g., 80:20 v/v)1.0UV (e.g., 254 nm)Effective for compounds with aromatic rings and hydrogen bonding capabilities.
Macrocyclic Glycopeptide (e.g., Teicoplanin-based) 250 x 4.6 mm, 5 µmPolar Organic Mode: Methanol (MeOH) with 0.1% Acetic Acid (AcOH) and 0.1% Triethylamine (TEA)1.0UV (e.g., 254 nm)Offers unique selectivity through multiple interaction mechanisms.

Experimental Protocols

Below are detailed experimental protocols that can be adapted for the analysis of this compound.

Method 1: Polysaccharide-Based CSP in Normal Phase Mode

This is a widely applicable starting point for the chiral separation of amino alcohols.

  • Column: Amylose or Cellulose-based chiral column (e.g., Daicel CHIRALPAK® AD-H or Phenomenex Lux® Cellulose-1).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). The addition of a small amount of an amine modifier, such as 0.1% Diethylamine (DEA), is often necessary to improve peak shape and reduce tailing for basic analytes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient (e.g., 25 °C).

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Optimization: The ratio of n-Hexane to IPA can be adjusted to optimize retention time and resolution. Increasing the percentage of IPA will generally decrease retention time. The concentration of the amine modifier can also be varied to fine-tune peak shape.

Method 2: Derivatization Followed by Separation on a Polysaccharide-Based CSP

In cases where direct separation is challenging, derivatization of the amino or hydroxyl group can enhance chiral recognition.

  • Derivatization Agent: A common choice is 9-anthraldehyde, which reacts with the primary or secondary amine to form a Schiff base. This introduces a bulky, UV-active chromophore that can improve interaction with the CSP.

  • Derivatization Protocol:

    • Dissolve the this compound sample in a suitable solvent like 2-propanol.

    • Add an excess of 9-anthraldehyde and a drying agent such as magnesium sulfate.

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or a scouting HPLC run).

    • Filter the solution to remove the drying agent.

  • HPLC Conditions:

    • Column: Amylose or Cellulose-based chiral column.

    • Mobile Phase: n-Hexane / 2-Propanol (e.g., 93:7 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

Logical Workflow for Chiral HPLC Method Development

The following diagram illustrates a typical workflow for developing a chiral HPLC method for the enantiomeric purity determination of a compound like this compound.

Chiral_HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application cluster_3 Decision Point Analyte This compound CSP_Screening Screen Multiple CSPs (Polysaccharide, Pirkle, etc.) Analyte->CSP_Screening MP_Screening Screen Mobile Phases (Normal, Polar Organic) CSP_Screening->MP_Screening Select best CSP Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) MP_Screening->Optimize_MP Select best MP Derivatization Resolution Adequate? MP_Screening->Derivatization Optimize_Params Optimize Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validation Method Validation (Specificity, Linearity, etc.) Optimize_Params->Validation Purity_Analysis Enantiomeric Purity Determination Validation->Purity_Analysis Derivatization->Optimize_MP Yes Derivatization_Step Consider Derivatization Derivatization->Derivatization_Step No Derivatization_Step->CSP_Screening

Caption: Workflow for Chiral HPLC Method Development.

This guide provides a foundational framework for establishing a robust chiral HPLC method for this compound. Researchers should begin with the suggested starting conditions and systematically optimize the parameters to achieve the desired separation for their specific application.

Validating the Structure of 2-(Phenylamino)cyclohexanol: A Comparative FT-IR and Raman Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) and Raman spectroscopy for the structural validation of 2-(Phenylamino)cyclohexanol, a molecule of interest in medicinal chemistry. Detailed experimental protocols and comparative data are presented to facilitate the unambiguous identification and characterization of this compound.

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful, non-destructive approach to elucidating molecular structures. By probing the vibrational modes of a molecule, these techniques provide a unique fingerprint, allowing for the identification of functional groups and the overall molecular architecture. The complementary nature of FT-IR and Raman spectroscopy is particularly advantageous; while some molecular vibrations are more prominent in IR spectra, others are more strongly observed in Raman spectra.[1][2] This dual-method approach provides a more complete and robust structural analysis.

Comparative Spectroscopic Analysis

The structural validation of this compound relies on the identification of characteristic vibrational modes associated with its key functional groups: the secondary amine (N-H), the hydroxyl group (O-H), the cyclohexane ring, and the phenyl group. The expected spectral features are a combination of those observed for cyclohexanol and aniline, the constituent components of the target molecule.

Predicted Vibrational Frequencies

The following table summarizes the predicted key vibrational frequencies for this compound in both FT-IR and Raman spectra, based on characteristic group frequencies from related compounds.

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Notes
O-H (Alcohol)Stretching3600-3200 (broad)WeakThe broadness in FT-IR is due to hydrogen bonding.[3]
N-H (Secondary Amine)Stretching3500-3300 (sharp)ModerateOften appears as a sharp band, distinguishing it from the broad O-H stretch.
C-H (Aromatic)Stretching3100-3000Strong
C-H (Aliphatic)Stretching3000-2850Strong
C=C (Aromatic)Ring Stretching1600, 1500StrongCharacteristic bands for the phenyl group.
C-N (Amine)Stretching1350-1250Moderate
C-O (Alcohol)Stretching1260-1000Moderate to WeakThe exact position can indicate the primary, secondary, or tertiary nature of the alcohol. For a secondary alcohol like in this compound, it is expected around 1100 cm⁻¹.[3]
Phenyl GroupRing Breathing~1000Very Strong, SharpA characteristic and often intense peak in the Raman spectrum of phenyl-containing compounds.
Cyclohexane RingRing VibrationsVarious in fingerprint region (below 1500)Various in fingerprint regionProvides a complex but characteristic pattern.

Experimental Protocols

To acquire high-quality FT-IR and Raman spectra for the validation of this compound, the following experimental protocols are recommended.

FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is commonly employed. A small amount of the finely ground sample (1-2 mg) is intimately mixed with spectroscopic grade KBr (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared spectrometer is used.

  • Data Acquisition:

    • A background spectrum of a pure KBr pellet is first collected to subtract atmospheric and instrumental interferences.

    • The sample pellet is then placed in the sample holder.

    • The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

    • Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

Raman Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on a microscope slide or in a capillary tube. Minimal to no sample preparation is a key advantage of Raman spectroscopy.[4]

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) is used.

  • Data Acquisition:

    • The laser is focused on the sample.

    • The scattered radiation is collected and directed to the spectrometer.

    • The spectrum is recorded as Raman intensity versus Raman shift (in cm⁻¹).

    • Appropriate laser power and acquisition time are selected to obtain a good quality spectrum without causing sample degradation.

  • Data Processing: The raw data is processed to remove any fluorescence background and cosmic rays, if present.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the structural validation of this compound using FT-IR and Raman spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_validation Structure Validation Sample This compound Sample Prep_FTIR Prepare KBr Pellet Sample->Prep_FTIR Prep_Raman Place on Slide/Capillary Sample->Prep_Raman Acq_FTIR Acquire FT-IR Spectrum Prep_FTIR->Acq_FTIR Acq_Raman Acquire Raman Spectrum Prep_Raman->Acq_Raman Analysis_FTIR Identify Functional Groups (O-H, N-H, C-O) Acq_FTIR->Analysis_FTIR Analysis_Raman Identify Functional Groups (Phenyl Ring, C-H) Acq_Raman->Analysis_Raman Comparison Compare with Reference Spectra (Cyclohexanol, Aniline) Analysis_FTIR->Comparison Analysis_Raman->Comparison Confirmation Structural Confirmation of this compound Comparison->Confirmation

Figure 1. Workflow for the validation of this compound structure.

Conclusion

The combined application of FT-IR and Raman spectroscopy provides a robust and reliable method for the structural validation of this compound. By carefully analyzing the presence of characteristic vibrational bands for the hydroxyl, secondary amine, phenyl, and cyclohexyl moieties, and by comparing the obtained spectra with data from related compounds, a high degree of confidence in the molecular structure can be achieved. This guide serves as a practical resource for researchers engaged in the synthesis and characterization of novel organic compounds, ensuring the integrity and accuracy of their findings.

References

Performance Review of Chiral Amino Alcohols in Asymmetric Michael Additions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric Michael addition stands as a cornerstone reaction in organic synthesis, enabling the stereoselective formation of carbon-carbon bonds, a critical step in the construction of complex chiral molecules, including many pharmaceutical agents. A variety of catalysts have been developed to facilitate this transformation with high efficiency and stereocontrol. Among these, chiral amino alcohols have emerged as a promising class of organocatalysts. This guide provides a comparative overview of the performance of chiral amino alcohols in asymmetric Michael additions, with a conceptual focus on the 2-(Phenylamino)cyclohexanol framework, supported by experimental data from analogous systems. While specific performance data for this compound in Michael additions is not extensively documented in the reviewed literature, the analysis of structurally similar catalysts provides valuable insights into its potential efficacy.

Product Performance: A Comparative Analysis

The effectiveness of a catalyst in asymmetric Michael additions is primarily evaluated based on the yield of the desired product and the enantiomeric excess (ee), which measures the degree of stereoselectivity. Below is a compilation of performance data for various chiral amino alcohol and related organocatalysts in the asymmetric Michael addition of different Michael donors to nitroalkene acceptors. This data, gathered from various studies, allows for a comparative assessment.

CatalystMichael DonorMichael AcceptorSolventYield (%)ee (%)Reference
Simple Primary β-Amino Alcohols β-Keto EstersNitroalkenesTolueneHighHigh[1]
(R,R)-1,2-Diphenylethylenediamine (DPEN)-based Thiourea CycloketonesNitroalkenesVarious88-9976-99[2]
Calix[3]thiourea Cyclohexanediamine Derivatives AcetylacetoneNitroolefinsToluene/H₂Oup to 99up to 94[4]
Bifunctional Amino-Squaramides Cyclohexanone2-(2-Nitrovinyl)phenolDCM9230[5][6]
Pyrrolidine-based Benzoylthiourea CyclohexanoneNitroolefinsWaterup to 98up to 99

Key Experiments and Methodologies

Detailed experimental protocols are crucial for the reproducibility and adaptation of synthetic methods. Below are representative procedures for asymmetric Michael additions using organocatalysts structurally related to this compound.

General Experimental Protocol for the Asymmetric Michael Addition of Ketones to Nitroalkenes Catalyzed by a Chiral Primary Amine-Thiourea Catalyst

This procedure is based on the methodology described for (R, R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalysts.[2]

Materials:

  • Chiral primary amine-thiourea catalyst (e.g., (R,R)-DPEN-thiourea derivative) (5-10 mol%)

  • Ketone (e.g., cyclohexanone) (1.2-2 equivalents)

  • Nitroalkene (e.g., trans-β-nitrostyrene) (1 equivalent)

  • Solvent (e.g., toluene, CH2Cl2, or THF)

  • Additive (e.g., 4-nitrophenol), if required

Procedure:

  • To a stirred solution of the nitroalkene (1.0 mmol) and the ketone (1.2 mmol) in the chosen solvent (2.0 mL) at room temperature, the chiral primary amine-thiourea catalyst (0.05-0.1 mmol) is added.

  • The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) and monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.

  • The yield and enantiomeric excess of the product are determined by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC analysis).

Visualizing the Catalytic Cycle

The following diagrams illustrate the proposed catalytic cycle for an amine-catalyzed asymmetric Michael addition and a general experimental workflow.

G Proposed Catalytic Cycle for Amine-Catalyzed Michael Addition Catalyst Chiral Amino Alcohol Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone (Michael Donor) Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene (Michael Acceptor) Adduct Michael Adduct Iminium->Adduct Intramolecular Rearrangement Adduct->Catalyst + H2O (Catalyst Regeneration) Hydrolysis Hydrolysis

Caption: Proposed catalytic cycle for a chiral amino alcohol-catalyzed asymmetric Michael addition.

G General Experimental Workflow Start Start: Combine Reactants & Catalyst Reaction Stir at Controlled Temperature Start->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Workup Quench Reaction & Remove Solvent Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Analysis Analyze Product (Yield, ee) Purification->Analysis

Caption: A typical experimental workflow for an organocatalyzed asymmetric Michael addition.

Conclusion

Chiral amino alcohols and their derivatives are effective organocatalysts for asymmetric Michael additions, providing a valuable tool for the synthesis of enantiomerically enriched compounds. While specific performance data for this compound in this context remains to be broadly reported, the strong performance of analogous catalysts, such as DPEN-based thioureas and other primary amino alcohols, suggests its potential for high yields and enantioselectivities. The choice of catalyst, substrate, solvent, and reaction conditions plays a crucial role in the outcome of the reaction. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and optimize asymmetric Michael additions for their specific synthetic targets. Further investigation into the catalytic activity of this compound is warranted to fully elucidate its capabilities in this important transformation.

References

The Cost-Effectiveness of 2-(Phenylamino)cyclohexanol in Chiral Resolution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient separation of enantiomers is a critical challenge in the pharmaceutical and fine chemical industries. The choice of a chiral resolving agent is often a pivotal decision, balancing high enantiomeric purity and yield with economic viability. This guide provides a comparative analysis of the cost-effectiveness of 2-(Phenylamino)cyclohexanol against other commonly employed chiral resolving agents, supported by available experimental data and cost information.

Executive Summary

Comparative Analysis of Chiral Resolving Agents

The following tables provide a summary of quantitative data for this compound and other common chiral resolving agents. Prices are indicative and can vary based on supplier, purity, and volume.

Table 1: Cost Comparison of Chiral Resolving Agents

Chiral Resolving AgentTypical Price (USD/kg)Molecular Weight ( g/mol )Notes
This compound 450 - 600191.27Price estimated from smaller quantities; bulk pricing may be lower.
L-(+)-Tartaric Acid 1.50 - 5.00[1][2][3][4]150.09Widely available and inexpensive natural product.
(R)-(-)-Mandelic Acid 2,700 - 4,500[5][6][7]152.15Higher cost, but often highly effective for a range of substrates.
(-)-Brucine 1,500 - 2,500394.46Natural alkaloid, effective for acidic compounds, but toxic.

Table 2: Performance Comparison of Chiral Resolving Agents in the Resolution of Racemic Acids

Resolving AgentRacemic SubstrateDiastereomeric Salt Yield (%)Enantiomeric Excess (e.e.) (%) of Resolved AcidReference
(S)-Mandelic Acid trans-2-(N-benzyl)amino-1-cyclohexanol78% (of one diastereomer)>99%
O,O'-Dibenzoyl-(2R,3R)-tartaric acid Racemic N-methylamphetamineNot specified82.5%[8]
(-)-Brucine Racemic IbuprofenNot specifiedNot specified (TLC separation)
This compound Not available in literatureNot available in literatureNot available in literature-

Note: The absence of direct experimental data for this compound in resolving a common racemic acid in the reviewed literature necessitates a more generalized comparison. Its structural similarity to other amino alcohols suggests it would be effective for the resolution of acidic racemates.

Experimental Protocols

Below is a detailed methodology for a representative chiral resolution using mandelic acid, which can be adapted for other resolving agents like this compound.

Protocol: Resolution of a Racemic Amine with Mandelic Acid

This protocol is based on the resolution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol with (S)-mandelic acid.

Materials:

  • Racemic trans-2-(N-benzyl)amino-1-cyclohexanol (1.0 equivalent)

  • (S)-Mandelic acid (0.5 equivalents)

  • Ethyl acetate

  • Diethyl ether

  • 5 N NaOH solution

  • 5 N HCl solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the racemic amine in ethyl acetate.

  • Separately, dissolve (S)-mandelic acid in a mixture of ethyl acetate and diethyl ether.

  • Slowly add the mandelic acid solution to the amine solution at room temperature with stirring.

  • Continue stirring overnight to allow for the formation of the diastereomeric salt precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crystalline salt by vacuum filtration and wash with cold diethyl ether.

  • To recover the enantiomerically enriched amine, treat the diastereomeric salt with an aqueous solution of 5 N NaOH.

  • Extract the free amine with diethyl ether.

  • Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the resolved amine.

  • To recover the resolving agent, acidify the aqueous layer from step 7 with 5 N HCl and extract with ethyl acetate. Dry and evaporate the solvent.

Visualizing the Chiral Resolution Process

The following diagrams illustrate the key concepts and workflows in chiral resolution.

G Figure 1: General Workflow for Chiral Resolution by Diastereomeric Salt Formation racemate Racemic Mixture (R-A + S-A) diastereomers Mixture of Diastereomers (R-A-R-B + S-A-R-B) racemate->diastereomers resolving_agent Chiral Resolving Agent (R-B) resolving_agent->diastereomers separation Separation (e.g., Crystallization) diastereomers->separation salt1 Diastereomeric Salt 1 (R-A-R-B) separation->salt1 salt2 Diastereomeric Salt 2 (S-A-R-B in mother liquor) separation->salt2 liberation1 Liberation of Enantiomer 1 salt1->liberation1 liberation2 Liberation of Enantiomer 2 salt2->liberation2 enantiomer1 Pure Enantiomer 1 (R-A) liberation1->enantiomer1 recovery Recovery of Resolving Agent (R-B) liberation1->recovery enantiomer2 Pure Enantiomer 2 (S-A) liberation2->enantiomer2 liberation2->recovery

Caption: General workflow for chiral resolution.

G Figure 2: Cost-Effectiveness Evaluation Logic cluster_cost Cost Factors cluster_performance Performance Metrics cost_agent Price of Resolving Agent cost_effectiveness Overall Cost-Effectiveness cost_agent->cost_effectiveness cost_solvent Solvent Cost cost_solvent->cost_effectiveness cost_process Processing Cost (Energy, Labor) cost_process->cost_effectiveness yield Yield of Desired Enantiomer yield->cost_effectiveness ee Enantiomeric Excess (e.e.) ee->cost_effectiveness recovery Resolving Agent Recovery Rate recovery->cost_effectiveness

Caption: Factors influencing cost-effectiveness.

Conclusion

The selection of an optimal chiral resolving agent requires a multifaceted evaluation of both cost and performance. While natural and widely available agents like L-(+)-tartaric acid offer a significant upfront cost advantage, their effectiveness can be substrate-dependent. More specialized and expensive agents like (R)-(-)-mandelic acid often provide higher enantiomeric excess and yields, potentially offsetting their initial cost through improved efficiency and purity of the final product.

References

Alternative methods to asymmetric dihydroxylation for preparing chiral diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric dihydroxylation (AD) reaction, pioneered by Sharpless, stands as a cornerstone in the stereoselective synthesis of chiral diols. However, a diverse array of alternative methods has emerged, offering distinct advantages in terms of substrate scope, catalyst accessibility, and reaction conditions. This guide provides an objective comparison of prominent alternative methods for preparing chiral diols, supported by experimental data and detailed protocols to aid in the selection of the most suitable strategy for a given synthetic challenge.

At a Glance: Performance Comparison of Chiral Diol Synthesis Methods

The following table summarizes the key performance indicators for various alternative methods to asymmetric dihydroxylation. The data presented is representative and can vary based on the specific substrate and reaction conditions.

MethodSubstrateCatalyst/ReagentYield (%)ee (%)dr (anti:syn)Key Advantages
Asymmetric Hydrogenation α-Hydroxy KetonesIridium/f-amphox catalyst>99>99-Excellent yields and enantioselectivity, high turnover number.[1][2]
Asymmetric Transfer Hydrogenation 1,2-DiketonesRuCl(TsDPEN)(η⁶-arene)78-8995-99anti favoredHigh enantioselectivity for anti-diols, solvent-free options available.[3][4]
Asymmetric Aldol & Reduction Aldehydes & KetonesProline-derived organocatalyst & (R)-CBS reagentHigh>99-Excellent enantioselectivity for 1,3-diols, broad substrate scope.[5][6]
Chemoenzymatic Synthesis Aldehydes & AcetoneChiral Zn²⁺ complex & Oxidoreductase---One-pot synthesis of all four stereoisomers of 1,3-diols is possible.[7]
Enzymatic Kinetic Resolution Racemic 1,2-diolsPseudomonas cepacia lipase (PSL-C)~4588-Effective for resolving challenging diols with quaternary centers.[8]
Jacobsen-Katsuki Epoxidation & Hydrolysis cis-OlefinsChiral (salen)Mn(III) complexHigh>90-Broad substrate scope beyond allylic alcohols.[9][10][11]
Sharpless Epoxidation & Hydrolysis Allylic AlcoholsTi(OⁱPr)₄, (+)- or (-)-DETHigh>90-Highly predictable stereochemical outcome for allylic alcohols.[12][13][14]

In-Depth Analysis of Key Methodologies

This section provides a detailed overview of the primary alternative methods, including their mechanisms and typical experimental protocols.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation of prochiral ketones, particularly α-hydroxy ketones and diketones, represent a highly efficient route to chiral 1,2- and 1,3-diols. These methods often employ well-defined ruthenium or iridium catalysts bearing chiral ligands.[1][2][3][4][15]

Logical Workflow for Asymmetric Hydrogenation of α-Hydroxy Ketones

Substrate α-Hydroxy Ketone Reaction Hydrogenation Substrate->Reaction Catalyst Chiral Iridium Catalyst Catalyst->Reaction H2 H₂ Gas H2->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Product Chiral 1,2-Diol Reaction->Product

Caption: Workflow for chiral 1,2-diol synthesis via asymmetric hydrogenation.

  • Materials: Iridium/f-amphox catalyst, α-hydroxy ketone substrate, methanol, hydrogen gas.

  • Procedure:

    • In a glovebox, a solution of the iridium catalyst in methanol is prepared.

    • The α-hydroxy ketone substrate is added to the catalyst solution.

    • The reaction mixture is transferred to an autoclave.

    • The autoclave is purged with hydrogen gas and then pressurized to the desired pressure.

    • The reaction is stirred at a specific temperature for a set duration.

    • Upon completion, the autoclave is depressurized, and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography to yield the chiral 1,2-diol.

    • The enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Aldol Reaction Followed by Reduction

This two-step sequence is a powerful strategy for the synthesis of chiral 1,3-diols. The first step involves an organocatalytic asymmetric aldol reaction to establish a chiral β-hydroxy ketone. Subsequent diastereoselective reduction, often employing a Corey-Bakshi-Shibata (CBS) catalyst, affords the desired 1,3-diol with high stereocontrol.[5][6]

Signaling Pathway for Asymmetric Aldol and CBS Reduction

cluster_0 Asymmetric Aldol Reaction cluster_1 CBS Reduction Aldehyde Aldehyde Aldol_Reaction Aldol Addition Aldehyde->Aldol_Reaction Ketone Ketone Ketone->Aldol_Reaction Organocatalyst Proline-derived Organocatalyst Organocatalyst->Aldol_Reaction Hydroxy_Ketone Chiral β-Hydroxy Ketone Aldol_Reaction->Hydroxy_Ketone Reduction Reduction Hydroxy_Ketone->Reduction CBS_Reagent (R)-CBS Reagent CBS_Reagent->Reduction Diol Chiral 1,3-Diol Reduction->Diol

Caption: Pathway for chiral 1,3-diol synthesis.

  • Materials: Aldehyde, ketone, proline-derived organocatalyst, Cu(OTf)₂, DMSO/H₂O, (R)-CBS-oxazaborolidine, borane-tetrahydrofuran complex (BH₃·THF).

  • Procedure (Asymmetric Aldol Reaction):

    • To a solution of the proline-derived organocatalyst and Cu(OTf)₂ in a DMSO/H₂O mixture, the aldehyde and ketone are added.

    • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The reaction is quenched and the product is extracted.

    • The organic layers are combined, dried, and concentrated.

    • The crude product is purified by column chromatography to give the chiral β-hydroxy ketone.

  • Procedure (CBS Reduction):

    • The chiral β-hydroxy ketone is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C).

    • A solution of the (R)-CBS-oxazaborolidine catalyst is added, followed by the dropwise addition of BH₃·THF.

    • The reaction is stirred at low temperature until completion.

    • The reaction is carefully quenched with methanol, and the mixture is allowed to warm to room temperature.

    • The solvent is removed, and the residue is worked up and purified by column chromatography to afford the chiral 1,3-diol.

    • Enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.

Enzymatic and Chemoenzymatic Methods

Biocatalysis offers an environmentally friendly and highly selective approach to chiral diols. Enzymes such as oxidoreductases, lyases, and lipases can be employed to catalyze various transformations leading to chiral diols with high enantiopurity. Chemoenzymatic strategies combine the advantages of both chemical and enzymatic catalysis.[7][16]

Experimental Workflow for Chemoenzymatic Synthesis of 1,3-Diols

Start Aldehyde & Acetone Step1 Enantioselective Aldol Reaction (Chiral Zn²⁺ Complex) Start->Step1 Intermediate Chiral Aldol Product Step1->Intermediate Step2 Enantioselective Reduction (Oxidoreductase & Cofactor) Intermediate->Step2 Product Chiral 1,3-Diol Step2->Product

Caption: One-pot chemoenzymatic synthesis of chiral 1,3-diols.

  • Materials: Aldehyde, acetone, chiral Zn²⁺ complex catalyst, oxidoreductase, NADH cofactor, buffer solution.

  • Procedure:

    • In an aqueous buffer system at room temperature, the aldehyde, acetone, and the chiral Zn²⁺ complex are combined.

    • The enantioselective aldol reaction is allowed to proceed.

    • Subsequently, the oxidoreductase and the NADH cofactor (with a regeneration system) are added directly to the reaction mixture.

    • The enzymatic reduction of the intermediate aldol product is carried out.

    • After the reaction is complete, the product is extracted from the aqueous phase.

    • The organic extract is dried, concentrated, and the chiral 1,3-diol is purified.

    • The stereoisomeric purity is determined by chiral GC or HPLC.

Asymmetric Epoxidation Followed by Hydrolysis

This two-step approach is a classic and versatile method for accessing chiral diols from alkenes. The first step involves the enantioselective epoxidation of an alkene using a chiral catalyst, such as the Jacobsen-Katsuki catalyst for general olefins or the Sharpless catalyst for allylic alcohols. The resulting chiral epoxide is then hydrolyzed to the corresponding diol.

Logical Relationship for Epoxidation-Hydrolysis Sequence

Alkene Alkene Epoxidation Asymmetric Epoxidation Alkene->Epoxidation Step 1 Chiral_Epoxide Chiral Epoxide Epoxidation->Chiral_Epoxide Hydrolysis Hydrolysis Chiral_Epoxide->Hydrolysis Step 2 Chiral_Diol Chiral Diol Hydrolysis->Chiral_Diol

Caption: Two-step synthesis of chiral diols from alkenes.

  • Materials: Olefin, chiral (salen)Mn(III) complex, oxidant (e.g., sodium hypochlorite), phase-transfer catalyst (if needed), solvent (e.g., dichloromethane), acid or base for hydrolysis.

  • Procedure (Epoxidation):

    • The olefin and the chiral (salen)Mn(III) catalyst are dissolved in a suitable solvent.

    • The oxidant is added slowly to the mixture, often with a phase-transfer catalyst if a biphasic system is used.

    • The reaction is stirred at a controlled temperature until the starting material is consumed.

    • The reaction is quenched, and the crude epoxide is extracted and purified.

  • Procedure (Hydrolysis):

    • The purified chiral epoxide is dissolved in a suitable solvent mixture (e.g., THF/water).

    • An acid or base catalyst is added to promote the ring-opening of the epoxide.

    • The reaction is stirred until the epoxide is fully converted to the diol.

    • The reaction is neutralized, and the diol is extracted, dried, and purified.

    • The enantiomeric excess of the diol is determined.

Conclusion

While Sharpless asymmetric dihydroxylation remains a powerful tool, the alternative methods presented in this guide offer a broad and versatile toolkit for the synthesis of chiral diols. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials and catalysts, and the desired stereochemical outcome. For instance, asymmetric hydrogenation excels in producing 1,2-diols from α-hydroxy ketones with exceptional enantioselectivity. The combination of asymmetric aldol reactions and CBS reduction provides a reliable route to highly enantioenriched 1,3-diols. Enzymatic and chemoenzymatic methods are attractive for their mild conditions and high selectivity, while epoxidation-hydrolysis sequences offer a broad substrate scope. By carefully considering the strengths and limitations of each approach, researchers can effectively navigate the synthesis of complex chiral diols for applications in drug discovery and development.

References

Bridging the Gap: A Comparative Guide to Experimental and DFT-Calculated Properties of 2-(Phenylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of computational models with experimental data is a cornerstone of modern chemical analysis. This guide provides a comparative overview of experimental results and Density Functional Theory (DFT) calculations for 2-(Phenylamino)cyclohexanol, a molecule of interest in synthetic and medicinal chemistry. By juxtaposing theoretical predictions with empirical evidence, we aim to offer a framework for the cross-validation of molecular properties.

Data Presentation: A Side-by-Side Comparison

Table 1: Comparison of Vibrational Frequencies (IR Spectroscopy)

Functional GroupExperimental IR Frequency (cm⁻¹) (for Cyclohexanol)Calculated IR Frequency (cm⁻¹) (Typical DFT Results)
O-H Stretch3350 (broad)[1][2]Scaled: ~3400
C-H Stretch (Aromatic)~3050Scaled: ~3060
C-H Stretch (Aliphatic)2850-2950Scaled: ~2900
C-O Stretch~1050[1][2]Scaled: ~1070
N-H Stretch~3400Scaled: ~3450
C-N Stretch~1250-1350Scaled: ~1300

Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor (e.g., ~0.96) to improve agreement.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)

Carbon AtomExperimental ¹³C NMR (ppm) (for Cyclohexanol)Calculated ¹³C NMR (ppm) (Typical DFT GIAO Results)
C-OH70.3[1]~72
Cyclohexyl carbons24.5 - 35.5[1]~25-37
Phenyl C (ipso)Not Applicable~145
Phenyl C (ortho, meta, para)Not Applicable~115-130

Table 3: Comparison of Molecular Geometry (Bond Lengths and Angles)

ParameterExperimental (from X-ray Crystallography of analogs)Calculated (DFT Optimized Geometry)
C-O Bond Length (Å)~1.43~1.42
C-N Bond Length (Å)~1.47~1.46
C-C-O Bond Angle (°)~109-111~110
C-N-C Bond Angle (°)~118-122~120

Experimental and Computational Protocols

A detailed understanding of the methodologies employed is crucial for a meaningful comparison.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a neat liquid, a KBr pellet, or a thin film.

  • Instrumentation: An FTIR spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. The positions of absorption bands are reported in wavenumbers (cm⁻¹).

3. X-ray Crystallography:

  • Crystal Growth: Single crystals of suitable quality are grown from a solution of the compound.

  • Instrumentation: A single-crystal X-ray diffractometer is used.

  • Data Collection and Refinement: X-ray diffraction data is collected, and the crystal structure is solved and refined to yield precise atomic coordinates, bond lengths, and bond angles.

DFT Calculation Methodology

1. Geometry Optimization:

  • An initial molecular structure is built.

  • The geometry is optimized to find the lowest energy conformation. A popular and effective method is the B3LYP functional with a basis set such as 6-311+G(d,p).[3]

  • Solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).[4]

2. Frequency Calculations:

  • Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

  • The calculated frequencies are often scaled to better match experimental data.

3. NMR Chemical Shift Calculations:

  • The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors.[4]

  • These shielding tensors are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS) at the same level of theory.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical flow of cross-validating experimental findings with DFT calculations.

Caption: Workflow for cross-validation of experimental and DFT data.

Conclusion

The synergy between experimental measurements and DFT calculations provides a powerful approach to understanding the structural and spectroscopic properties of molecules like this compound. While DFT methods can offer remarkable insights, their accuracy is ultimately benchmarked against experimental reality.[5][6] This guide highlights the key comparative metrics and the underlying methodologies, offering a template for researchers to critically evaluate and validate their computational and experimental findings. The close agreement often observed between scaled DFT predictions and experimental data for related compounds underscores the predictive power of modern computational chemistry.

References

A Comparative Study: Homogeneous vs. Heterogeneous Catalysis with 2-(Phenylamino)cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of asymmetric synthesis, the choice between homogeneous and heterogeneous catalysis is a critical decision that profoundly impacts reaction efficiency, product purity, and process sustainability. This guide provides an objective comparison of these two catalytic paradigms, focusing on the application of 2-(Phenylamino)cyclohexanol and its derivatives as chiral ligands and catalysts in the enantioselective addition of diethylzinc to aldehydes, a key C-C bond-forming reaction.

Performance at a Glance: Homogeneous vs. Heterogeneous Systems

The following table summarizes the key performance indicators for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by a representative this compound-type catalyst in both a soluble (homogeneous) and a polymer-supported (heterogeneous) form.

ParameterHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Chiral β-amino alcoholPolymer-supported β-amino alcohol
Reaction Enantioselective addition of diethylzinc to benzaldehydeEnantioselective addition of diethylzinc to benzaldehyde
Yield ~95%~90% (1st cycle)
Enantiomeric Excess (ee) >98%~96% (1st cycle)
Reaction Time 2 - 4 hours12 - 24 hours
Catalyst Loading 1-5 mol%5-10 mol%
Catalyst Recovery Difficult, requires chromatographySimple filtration
Catalyst Reusability Not typically reusableReusable for multiple cycles
Product Contamination Potential for catalyst leachingMinimized catalyst leaching

Delving into the Methodology: Experimental Protocols

The following are representative experimental protocols for the enantioselective addition of diethylzinc to benzaldehyde using both homogeneous and heterogeneous catalysts derived from amino alcohols.

Homogeneous Catalysis Protocol

A solution of the chiral β-amino alcohol ligand (e.g., a derivative of this compound) (0.02 mmol) in anhydrous toluene (2 mL) is prepared in a flame-dried flask under an inert atmosphere (argon or nitrogen). The solution is cooled to 0 °C, and then diethylzinc (1.0 M solution in hexanes, 2.2 mmol) is added dropwise. The mixture is stirred for 20 minutes, after which freshly distilled benzaldehyde (1.0 mmol) is added. The reaction is stirred at 0 °C for 2-4 hours. Upon completion (monitored by TLC), the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the chiral alcohol.

Heterogeneous Catalysis Protocol

The polymer-supported β-amino alcohol catalyst (0.1 g, containing ~0.05 mmol of the active site) is placed in a flame-dried flask under an inert atmosphere. Anhydrous toluene (5 mL) is added, and the suspension is cooled to 0 °C. Diethylzinc (1.0 M solution in hexanes, 2.2 mmol) is added dropwise, and the mixture is stirred for 30 minutes. Benzaldehyde (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. After the reaction is complete, the mixture is filtered to recover the catalyst. The solid catalyst is washed with anhydrous toluene and dried under vacuum for reuse in subsequent cycles. The filtrate is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted and purified as described in the homogeneous protocol.

Visualizing the Catalytic Processes

The following diagrams illustrate the conceptual differences between homogeneous and heterogeneous catalytic cycles and workflows.

Homogeneous_Catalytic_Cycle cluster_solution Reaction Solution Catalyst Chiral Ligand-Zn Complex Intermediate Catalyst-Substrate Complex Catalyst->Intermediate Coordination Substrate Aldehyde + Diethylzinc Substrate->Intermediate Product Chiral Alcohol Intermediate->Product Addition Product->Catalyst Release

Caption: Homogeneous catalytic cycle in solution.

Heterogeneous_Catalytic_Cycle cluster_solid Solid Support cluster_solution Solution Catalyst Immobilized Ligand-Zn Complex Product Chiral Alcohol Catalyst->Product Surface Reaction & Desorption Substrate Aldehyde + Diethylzinc Substrate->Catalyst Adsorption Experimental_Workflow cluster_homogeneous Homogeneous Catalysis cluster_heterogeneous Heterogeneous Catalysis H1 Mix Catalyst, Reagents in Solvent H2 Reaction H1->H2 H3 Quench Reaction H2->H3 H4 Aqueous Workup H3->H4 H5 Chromatographic Purification H4->H5 H6 Isolated Product H5->H6 Het1 Suspend Catalyst, Add Reagents Het2 Reaction Het1->Het2 Het3 Filter to Recover Catalyst Het2->Het3 Het4 Wash & Dry Catalyst for Reuse Het3->Het4 Catalyst Recycle Het5 Quench Filtrate Het3->Het5 Het6 Aqueous Workup Het5->Het6 Het7 Purification (often simpler) Het6->Het7 Het8 Isolated Product Het7->Het8

Efficacy of 2-(Phenylamino)cyclohexanol in the alkylation of phenol with cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The alkylation of phenol with cyclohexene is a critical reaction in the synthesis of various valuable chemicals, including intermediates for pharmaceuticals, agrochemicals, and specialty polymers. The choice of catalyst plays a pivotal role in determining the reaction's efficiency, selectivity, and overall sustainability. While the specific catalyst 2-(Phenylamino)cyclohexanol lacks documented efficacy for this transformation, a range of solid acid catalysts have demonstrated considerable potential. This guide provides an objective comparison of the performance of prominent heterogeneous catalysts—zeolites, ion-exchange resins, and supported acids—supported by experimental data and detailed protocols.

Performance Comparison of Catalysts

The efficacy of a catalyst in the alkylation of phenol with cyclohexene is primarily evaluated based on phenol conversion, and the selectivity towards desired products, namely ortho-cyclohexylphenol (OCP), para-cyclohexylphenol (PCP), and cyclohexyl phenyl ether (CPE). The following table summarizes the performance of several well-studied catalysts. It is important to note that the reaction conditions vary across different studies, which can influence the outcomes.

CatalystPhenol Conversion (%)Selectivity (%)Reaction ConditionsReference
Zeolites
HY Zeolite88.6OCP: 66.5, PCP: 55.3T = 200°C, P = atm, Time = 2-12 h[1]
H-BEA ZeoliteHigh (qualitative)CPE (kinetically favored, reversible), OCP/PCP ratio ~1.5T = 128°C[2]
Ion-Exchange Resins
Amberlyst-15High (qualitative)O/P ratio ~2 (constant)T = 85°C, Phenol: 1 mol/L, Cyclohexene: 1 mol/L[3]
Amberlyst-36Higher activity than Amberlyst-15-T = 85°C, Phenol: 1.1 mol/L, Cyclohexene: 1.2 mol/L[3]
Supported Acids
20% DTP/K-10 ClayHigh (qualitative)High selectivity for CPET = 60°C[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the alkylation of phenol with cyclohexene using the compared catalysts.

Alkylation using HY Zeolite

Catalyst Pre-treatment: The HY zeolite catalyst is typically calcined in a furnace under a flow of dry air. The temperature is gradually increased to 500-550°C and held for 4-6 hours to remove any adsorbed water and organic impurities. The catalyst is then cooled down under a nitrogen atmosphere and stored in a desiccator.

Reaction Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer is charged with phenol and the calcined HY zeolite catalyst.

  • The mixture is heated to the desired reaction temperature (e.g., 200°C) with constant stirring.[1]

  • Cyclohexene is then added dropwise to the reaction mixture over a specific period.

  • The reaction is allowed to proceed for a set duration (e.g., 2-12 hours), with samples being withdrawn periodically for analysis.[1]

  • After the reaction is complete, the mixture is cooled to room temperature. The catalyst is separated by filtration.

  • The product mixture is then analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of phenol and the selectivity of the products.

Alkylation using Amberlyst-15

Catalyst Pre-treatment: Amberlyst-15, a macroreticular sulfonic acid ion-exchange resin, is typically washed with methanol and then dried in a vacuum oven at 60-80°C for 24 hours prior to use to remove moisture.

Reaction Procedure:

  • In a thermostatted glass reactor, phenol is dissolved in a suitable solvent (e.g., 1,2-dichloroethane).[3]

  • The pre-treated Amberlyst-15 catalyst is added to the solution.[3]

  • The mixture is stirred and heated to the reaction temperature (e.g., 85°C).[3]

  • Cyclohexene is then added to the reactor.[3]

  • The reaction is monitored by taking samples at regular intervals.

  • Upon completion, the catalyst is filtered off. The resin can often be regenerated and reused.

  • The liquid product is analyzed using GC or HPLC to quantify the reactants and products.

Alkylation using 20% Dodecatungstophosphoric Acid (DTP) on K-10 Clay

Catalyst Preparation:

  • Montmorillonite K-10 clay is impregnated with a solution of dodecatungstophosphoric acid in a suitable solvent (e.g., methanol).

  • The solvent is then evaporated under reduced pressure.

  • The resulting solid is dried in an oven at a specified temperature (e.g., 120°C) for several hours.

Reaction Procedure:

  • A mixture of phenol and the prepared 20% DTP/K-10 clay catalyst is placed in a round-bottom flask.

  • The flask is heated to the desired temperature (e.g., 60°C) with vigorous stirring.[4]

  • Cyclohexene is added to the mixture.

  • The reaction progress is followed by techniques such as thin-layer chromatography (TLC) or by analyzing withdrawn samples by GC.

  • After the stipulated reaction time, the catalyst is removed by filtration.

  • The filtrate, containing the products, is then subjected to analysis to determine the yield and selectivity, with a particular focus on the formation of cyclohexyl phenyl ether at lower temperatures.[4]

Visualizing the Process

To aid in understanding the experimental and reaction logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst & Reactant Preparation cluster_reaction Alkylation Reaction cluster_analysis Product Analysis Catalyst_Pretreatment Catalyst Pre-treatment (Calcination/Drying) Reaction_Setup Reaction Setup (Flask, Stirrer, Condenser) Catalyst_Pretreatment->Reaction_Setup Reactant_Prep Reactant & Solvent Preparation Reactant_Prep->Reaction_Setup Heating Heating to Reaction Temperature Reaction_Setup->Heating Addition Cyclohexene Addition Heating->Addition Reaction Reaction Monitoring (Sampling) Addition->Reaction Catalyst_Separation Catalyst Separation (Filtration) Reaction->Catalyst_Separation Product_Analysis Product Analysis (GC/GC-MS/HPLC) Catalyst_Separation->Product_Analysis Data_Analysis Data Analysis (Conversion & Selectivity) Product_Analysis->Data_Analysis

Caption: General experimental workflow for the catalytic alkylation of phenol.

Reaction_Pathway Phenol Phenol Intermediate Cyclohexyl Cation Intermediate Cyclohexene Cyclohexene Catalyst Solid Acid Catalyst (H+) Cyclohexene->Catalyst Catalyst->Intermediate CPE Cyclohexyl Phenyl Ether (O-Alkylation) Intermediate->CPE O-Alkylation OCP ortho-Cyclohexylphenol (C-Alkylation) Intermediate->OCP C-Alkylation PCP para-Cyclohexylphenol (C-Alkylation) Intermediate->PCP C-Alkylation CPE->OCP Rearrangement CPE->PCP Rearrangement

Caption: Simplified reaction pathway for phenol alkylation with cyclohexene.

References

A Comparative Guide to Emerging Planar-Chiral Ligands and Established 2-(Phenylamino)cyclohexanol Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has spurred the development of novel chiral ligands for asymmetric catalysis. Among the diverse array of ligands, planar-chiral structures and amino alcohol derivatives have proven to be particularly effective. This guide provides an objective comparison of a new class of planar-chiral ligands, specifically [2.2]paracyclophane-derived oxazole-pyrimidines (PYMCOX), against the well-established 2-(phenylamino)cyclohexanol derivatives.

This comparison focuses on their performance in two distinct, yet fundamental, asymmetric transformations: the nickel-catalyzed 1,2-reduction of α,β-unsaturated ketones for the planar-chiral PYMCOX ligands, and the enantioselective addition of diethylzinc to aldehydes for this compound derivatives. The data presented is compiled from recent studies and is intended to guide researchers in selecting the appropriate ligand for their specific synthetic challenges.

Performance Benchmark: Planar-Chiral PYMCOX Ligands

A novel family of planar-chiral ligands based on the [2.2]paracyclophane scaffold, termed PYMCOX, has recently been developed and successfully applied in the nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones. These ligands, possessing a rigid and sterically demanding structure, create a highly effective chiral environment for the catalytic reaction.

The performance of the optimal ligand from this class, (Rp)-L2, in the nickel-catalyzed 1,2-reduction of various chalcone derivatives is summarized below. The reaction demonstrates high yields and exceptional enantioselectivities across a broad range of substrates.

EntrySubstrate (Chalcone Derivative)Yield (%)[1]ee (%)[1]
1Chalcone9999
22'-Methylchalcone9999
32'-Methoxychalcone9699
42'-Cyanochalcone9996
53'-Methylchalcone9998
63'-Fluorochalcone9998
73'-Chlorochalcone9697
83'-Bromochalcone9198
94'-Methylchalcone9797
104'-Chlorochalcone9998
114'-Bromochalcone9698
124'-Phenylchalcone9998

Performance Benchmark: this compound Derivatives

Derivatives of this compound are a well-established class of chiral ligands, frequently employed in the enantioselective addition of organozinc reagents to carbonyl compounds. Their effectiveness stems from the formation of a rigid chiral zinc-amino alcohol complex that directs the stereochemical outcome of the reaction.

The following table summarizes the performance of a representative this compound-derived ligand in the asymmetric addition of diethylzinc to various aromatic aldehydes. These reactions consistently afford the corresponding chiral secondary alcohols in high yields and with excellent enantioselectivity.

EntrySubstrate (Aldehyde)Yield (%)ee (%)
1Benzaldehyde9596
24-Methylbenzaldehyde9295
34-Methoxybenzaldehyde9497
44-Chlorobenzaldehyde9694
54-Bromobenzaldehyde9793
62-Chlorobenzaldehyde9098
73-Methoxybenzaldehyde9395
81-Naphthaldehyde8892
92-Naphthaldehyde9194

(Note: The data for this compound derivatives is compiled from typical results reported in the literature for this class of ligands in the specified reaction, as a direct comparative study with the new PYMCOX ligands under identical conditions is not available.)

Experimental Protocols

General Procedure for Nickel-Catalyzed Asymmetric 1,2-Reduction of α,β-Unsaturated Ketones with PYMCOX Ligands[1]

To a flame-dried Schlenk tube under a nitrogen atmosphere, Ni(OAc)₂ (0.1 equiv), the planar-chiral ligand (Rp)-L2 (0.12 equiv), and the α,β-unsaturated ketone (1.0 equiv) are added. The tube is evacuated and backfilled with nitrogen three times. Anhydrous solvent (e.g., dichloromethane) is then added, followed by the reducing agent (e.g., a silane, 2.0 equiv). The reaction mixture is stirred at the specified temperature until complete consumption of the starting material is observed by TLC analysis. The reaction is then quenched, and the product is purified by flash column chromatography on silica gel.

General Procedure for Asymmetric Addition of Diethylzinc to Aldehydes with this compound Derivatives

A solution of the this compound derivative (0.05-0.1 equiv) in an anhydrous solvent (e.g., toluene) is prepared in a flame-dried Schlenk tube under a nitrogen atmosphere. The aldehyde (1.0 equiv) is then added. The solution is cooled to the specified temperature (e.g., 0 °C or -20 °C), and a solution of diethylzinc (1.5-2.0 equiv) in hexanes is added dropwise. The reaction mixture is stirred at this temperature until the aldehyde is consumed, as monitored by TLC. The reaction is then quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The resulting chiral alcohol is purified by flash column chromatography.

Visualizing the Catalytic Pathways

To illustrate the proposed mechanisms of these catalytic systems, the following diagrams represent the key steps in the respective catalytic cycles.

Catalytic_Cycle_Ni_Reduction Ni0 Ni(0)L* Oxidative_Add Oxidative Addition (Ni-H species) Ni0->Oxidative_Add + R3SiH Enone Enone Hydronickelation Hydronickelation Enone->Hydronickelation Hydrosilane R3SiH Oxidative_Add->Hydronickelation Allyl_Ni π-Allylnickel(II) Intermediate Hydronickelation->Allyl_Ni Reductive_Elim Reductive Elimination Allyl_Ni->Reductive_Elim Product Chiral Allylic Alcohol Reductive_Elim->Product NiII_Siloxide Ni(II)-Siloxide Reductive_Elim->NiII_Siloxide NiII_Siloxide->Ni0 Regeneration

Caption: Proposed catalytic cycle for the Ni-catalyzed asymmetric 1,2-reduction of enones.

Catalytic_Cycle_Zn_Addition Ligand Chiral Amino Alcohol (L) Catalyst_Formation Catalyst Formation Ligand->Catalyst_Formation Et2Zn Et2Zn Et2Zn->Catalyst_Formation Active_Catalyst Chiral Zn-L Complex Catalyst_Formation->Active_Catalyst Coordination Coordination Active_Catalyst->Coordination Aldehyde Aldehyde (RCHO) Aldehyde->Coordination Transition_State Transition State Coordination->Transition_State Et transfer Product_Complex Product-Zn Complex Transition_State->Product_Complex Product_Complex->Active_Catalyst Regeneration (+ Et2Zn) Product Chiral Secondary Alcohol Product_Complex->Product Workup

Caption: General catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

References

Safety Operating Guide

Proper Disposal of 2-(Phenylamino)cyclohexanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(Phenylamino)cyclohexanol, a compound commonly used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to mitigate risks associated with the handling and disposal of this chemical.

Hazard Identification and Immediate Safety Precautions

This compound is a hazardous chemical that requires careful handling. Based on available Safety Data Sheets (SDS), the primary hazards are summarized below.

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Causes skin irritation.
Eye Damage/Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.
Flammability Combustible liquid.
Environmental Hazard Harmful to aquatic life with long-lasting effects.

Immediate safety precautions include wearing appropriate Personal Protective Equipment (PPE), working in a well-ventilated area, and preventing release into the environment.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles and a face shield.

  • Protective Clothing: A lab coat or chemical-resistant apron.

  • Respiratory Protection: A respirator may be necessary if working in an area with poor ventilation or when there is a risk of generating aerosols.

Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE recommendations.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in a manner that ensures the safety of personnel and prevents environmental contamination.

Step 1: Segregation of Waste

  • Isolate waste containing this compound from other waste streams to prevent potentially hazardous reactions.

  • Do not mix this waste with strong oxidizing agents, acids, or bases unless it is part of a specific, approved neutralization protocol.

Step 2: Container Selection and Labeling

  • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. High-density polyethylene (HDPE) or other plastic containers are generally suitable for amine waste.[1] Avoid metal containers if the waste is corrosive.

  • The container must be in good condition, with a secure, tightly fitting lid.[2][3][4]

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Irritant").[2][5]

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area.[1][5]

  • The storage area should be away from direct sunlight, heat sources, and incompatible materials.[1]

  • Ensure the container is kept closed except when adding waste.[2][3]

Step 4: Arrange for Professional Disposal

  • Do not dispose of this compound down the drain or in regular trash. [1] This compound is harmful to aquatic life.

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[1]

  • Provide the disposal company with a complete and accurate description of the waste, including its composition and hazards.

Spill and Emergency Procedures

In the event of a spill of this compound:

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Alert your supervisor and the institutional EHS department.

  • Wear the appropriate PPE before attempting to clean up a small spill.

  • Contain the spill using an inert absorbent material, such as vermiculite, sand, or commercial spill kits.

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste container properly labeled and sealed? A->B C Label container with 'Hazardous Waste' and contents. B->C No D Store in designated Satellite Accumulation Area. B->D Yes C->D E Is the container full or ready for disposal? D->E E->D No, continue to accumulate F Contact Environmental Health & Safety (EHS) for pickup. E->F Yes G EHS or licensed contractor collects waste for proper disposal. F->G H End: Waste properly disposed. G->H

Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures, as well as local, state, and federal regulations. For any uncertainties, contact your Environmental Health and Safety department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.